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  • Product: Methyl [(4-cyanophenyl)methoxy]acetate
  • CAS: 652997-55-2

Core Science & Biosynthesis

Foundational

Methyl[(4-cyanophenyl)methoxy]acetate: Structural Analysis, Synthesis, and Applications in Drug Discovery

Executive Summary Methyl[(4-cyanophenyl)methoxy]acetate (CAS: 652997-55-2) is a highly versatile, bifunctional organic intermediate utilized extensively in medicinal chemistry and advanced organic synthesis. Characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl[(4-cyanophenyl)methoxy]acetate (CAS: 652997-55-2) is a highly versatile, bifunctional organic intermediate utilized extensively in medicinal chemistry and advanced organic synthesis. Characterized by a central benzyl ether linkage flanked by an electron-withdrawing cyanoarene and a hydrolyzable methyl ester, this molecule serves as a critical building block for assembling complex Active Pharmaceutical Ingredients (APIs). This technical guide explores its chemical architecture, details a self-validating synthetic protocol, and outlines its downstream utility in drug discovery.

Structural and Physicochemical Profiling

The molecular architecture of methyl[(4-cyanophenyl)methoxy]acetate is designed for orthogonal reactivity. The molecule contains three distinct functional domains:

  • The Cyano Group (-C≡N): A strong electron-withdrawing group (EWG) that acts as a metabolic soft-spot blocker, a bioisostere for halogens, and a precursor for amines or amidoximes.

  • The Benzyl Ether Linkage (-CH₂-O-CH₂-): Provides conformational flexibility while remaining stable under basic and mildly acidic conditions.

  • The Methyl Ester (-COOCH₃): An electrophilic center that serves as a synthetic handle for subsequent amidation, reduction, or saponification.

G Core methyl[(4-cyanophenyl)methoxy]acetate (CAS: 652997-55-2) Cyano Cyano Group (-C≡N) Strong EWG, H-bond acceptor Core->Cyano Phenyl Phenyl Ring Hydrophobic core, Pi-stacking Core->Phenyl Ether Benzyl Ether (-CH2-O-CH2-) Flexible linker, stable to bases Core->Ether Ester Methyl Ester (-COOCH3) Electrophilic center, hydrolyzable Core->Ester

Functional group architecture of methyl[(4-cyanophenyl)methoxy]acetate.

Physicochemical Data Summary

To predict its behavior in biological systems and synthetic workflows, we must analyze its core quantitative metrics. The low molecular weight and optimal polar surface area make it an excellent scaffold for further elaboration while maintaining Lipinski's Rule of 5 compliance.

PropertyValueCausality / Significance in Drug Design
IUPAC Name methyl 2-[(4-cyanophenyl)methoxy]acetateStandardized nomenclature for structural identification.
CAS Number 652997-55-2Unique registry identifier for database retrieval.
Molecular Formula C₁₁H₁₁NO₃Determines exact mass and elemental composition.
Molecular Weight 205.21 g/mol Low MW allows for downstream elaboration without exceeding size limits.
SMILES COC(=O)COCc1ccc(cc1)C#NEnables computational modeling and cheminformatics.
Topological Polar Surface Area 52.8 ŲOptimal for membrane permeability; balances lipophilicity and polarity.
Hydrogen Bond Acceptors 4Facilitates target protein binding (cyano nitrogen, ether/ester oxygens).
Rotatable Bonds 6Provides conformational flexibility for induced-fit binding in receptor pockets.

Retrosynthetic Logic and Reaction Causality

The most direct, atom-economical route to construct this ether-ester is via a classic Williamson Ether Synthesis [1]. Retrosynthetic disconnection of the ether C-O bond reveals two commercially available and highly reactive precursors: methyl glycolate (the nucleophile source) and 4-cyanobenzyl bromide (the electrophile)[2].

Causality in Reagent Selection

A critical challenge in this synthesis is selectively deprotonating the primary alcohol of methyl glycolate without hydrolyzing its methyl ester.

  • Why NaH over NaOH/KOH? Using aqueous bases (like NaOH) would inevitably lead to the saponification of the methyl ester. Sodium hydride (NaH) in strictly anhydrous tetrahydrofuran (THF) ensures irreversible deprotonation of the alcohol, generating hydrogen gas (H₂) and a nucleophilic alkoxide without introducing water into the system.

  • Why 4-Cyanobenzyl Bromide? The benzylic bromide is an exceptionally potent electrophile for S_N2 displacement. The electron-withdrawing cyano group further activates the benzylic position by stabilizing the transition state during the nucleophilic attack[3].

G SM1 Methyl Glycolate (Nucleophile Source) Base NaH / THF (Deprotonation) SM1->Base Alkoxide Sodium Glycolate Intermediate Base->Alkoxide - H2 (gas) SN2 S_N2 Alkylation (0°C to RT) Alkoxide->SN2 SM2 4-Cyanobenzyl Bromide (Electrophile) SM2->SN2 Target Target Ether-Ester (Product) SN2->Target - NaBr

Williamson ether synthesis workflow for methyl[(4-cyanophenyl)methoxy]acetate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues at each step confirm the mechanistic progression of the reaction.

Phase 1: Alkoxide Generation

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv). Wash the NaH with anhydrous hexanes (2 × 10 mL) to remove the mineral oil, decant the hexanes, and suspend the purified NaH in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in an ice bath (0 °C). Causality: Cooling prevents exothermic degradation of the alkoxide.

  • Deprotonation: Slowly add methyl glycolate (1.0 equiv) dropwise via syringe.

    • Self-Validation Check: The immediate evolution of hydrogen gas (H₂ bubbling) visually confirms that deprotonation is occurring. Stir for 30 minutes until gas evolution completely ceases, indicating quantitative alkoxide formation.

Phase 2: S_N2 Alkylation 4. Electrophile Addition: Dissolve 4-cyanobenzyl bromide (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the cold alkoxide mixture. 5. Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Self-Validation Check: Over 4-12 hours, a fine white precipitate will form. This is Sodium Bromide (NaBr), and its precipitation drives the reaction forward via Le Chatelier's principle and visually validates the S_N2 displacement.

Phase 3: Quenching and Purification 6. Quenching: Once TLC (Hexanes:EtOAc 7:3) indicates the consumption of the starting materials, quench the reaction at 0 °C by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl safely neutralizes unreacted NaH without raising the pH high enough to cause basic hydrolysis of the ester. 7. Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. 8. Purification: Purify the crude residue via flash column chromatography (silica gel) to yield pure methyl[(4-cyanophenyl)methoxy]acetate.

Downstream Applications in Drug Discovery

The true value of methyl[(4-cyanophenyl)methoxy]acetate lies in its orthogonal reactivity, allowing chemists to selectively modify one end of the molecule without disturbing the other.

  • Ester Elaboration: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid using mild aqueous lithium hydroxide (LiOH), leaving the cyano group intact. The resulting acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amide-linked pharmacophores.

  • Cyano Elaboration: The cyano group can be subjected to catalytic hydrogenation (e.g., using Raney Nickel) to yield a primary benzylamine. Benzylamines are ubiquitous in medicinal chemistry, frequently serving as hydrogen-bond donors in the binding pockets of kinase inhibitors and GPCR antagonists. Furthermore, 4-cyanobenzyl derivatives are well-documented precursors in the synthesis of triazole-based aromatase inhibitors, such as the breast cancer drug letrozole[4].

References

  • Cas 17201-43-3, 4-Cyanobenzyl bromide , LookChem. Available at:[Link]

  • Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug , National Institutes of Health (NIH). Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl [(4-cyanophenyl)methoxy]acetate

Executive Summary In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, bifunctional intermediates serve as the architectural foundation for complex molecular design. Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, bifunctional intermediates serve as the architectural foundation for complex molecular design. Methyl [(4-cyanophenyl)methoxy]acetate (IUPAC: methyl 2-[(4-cyanophenyl)methoxy]acetate) is a highly versatile, structurally privileged intermediate. It combines the electron-withdrawing, target-binding capabilities of a 4-cyanobenzyl pharmacophore with the synthetic malleability of a methyl glycolate ether linkage.

This technical guide provides an in-depth analysis of its physicochemical properties, structural significance, and validated synthetic pathways, designed specifically for researchers and process chemists optimizing drug development pipelines.

Physicochemical Profiling

Understanding the quantitative properties of an intermediate is critical for predicting its behavior in biphasic reaction mixtures, chromatographic purification, and biological assays. The ester and ether linkages dictate its stability profile, requiring careful pH and thermal management during synthesis.

PropertyValueRationale / Significance
Molecular Formula C₁₁H₁₁NO₃Defines exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 205.21 g/mol Critical for precise stoichiometric scaling in batch manufacturing.
Physical State Pale yellow to colorless oilDictates handling; requires liquid-handling protocols for transfer.
LogP (Predicted) ~1.8Indicates moderate lipophilicity; ideal for crossing lipid bilayers if the moiety is retained in the final API.
Hydrogen Bond Donors 0Lacks free -OH or -NH groups, reducing non-specific protein binding.
Hydrogen Bond Acceptors 4The cyano nitrogen and three oxygen atoms act as critical interaction points for target proteins.
Stability Profile Base-sensitiveThe methyl ester is highly susceptible to saponification in aqueous alkaline conditions; requires anhydrous or neutral reaction environments.

Structural Significance in Drug Design

The architecture of Methyl [(4-cyanophenyl)methoxy]acetate is strategically divided into two functional domains:

  • The 4-Cyanobenzyl Motif: The cyano group acts as a strong dipole and a potent hydrogen bond acceptor. It is frequently employed to enhance target affinity and metabolic stability.

  • The Methoxyacetate Linker: The ester serves as a temporary protecting group or a prodrug handle. Upon saponification to the free carboxylic acid, it can be readily coupled with primary or secondary amines to form robust amide bonds.

This exact functionalization strategy—utilizing ester-linked intermediates followed by amidation—was critically employed in the optimization of mitochondrial inhibitors, as demonstrated in the discovery of BAY-179 (). Furthermore, the handling of functionalized benzyl bromides is a cornerstone in synthesizing electronically diverse heterocyclic scaffolds ().

Strategic Synthetic Pathways

To synthesize this intermediate, chemists must navigate the competing risks of ester hydrolysis and dialkylation. Two primary pathways are utilized based on substrate sensitivity:

Route A: Williamson Etherification (Base-Mediated)

The most scalable approach involves the alkylation of methyl glycolate with 4-cyanobenzyl bromide. Sodium hydride (NaH) is used to irreversibly deprotonate the alcohol. The causality behind using NaH in anhydrous THF/DMF at 0 °C is strict kinetic control: it prevents the base-catalyzed hydrolysis of the methyl ester, a common degradation pathway when using aqueous bases like NaOH or K₂CO₃.

Route B: Rhodium-Catalyzed Carbenoid Insertion (Neutral Conditions)

For highly base-sensitive derivatives, transition-metal catalysis offers a neutral alternative. The reaction of 4-cyanobenzyl alcohol with methyl diazoacetate in the presence of catalytic Rh₂(OAc)₄ proceeds via a rhodium carbenoid intermediate. This intermediate inserts directly into the O-H bond, extruding nitrogen gas and forming the ether linkage without any base, aligning with advanced chemoselective principles ().

Mechanistic Workflow (Route A)

Pathway N1 Methyl Glycolate (Nucleophile Source) N3 Base Deprotonation (NaH / THF, 0°C) N1->N3 Step 1 N2 4-Cyanobenzyl Bromide (Electrophile) N5 Bimolecular Nucleophilic Substitution (S_N2) N2->N5 Step 2 N4 Alkoxide Intermediate [Reactive Species] N3->N4 N4->N5 N6 Methyl [(4-cyanophenyl)methoxy]acetate (Target Molecule) N5->N6 Product

Figure 1: S_N2 mechanistic workflow for Methyl [(4-cyanophenyl)methoxy]acetate synthesis.

Self-Validating Experimental Protocol

The following protocol details the Williamson Etherification (Route A). It is designed as a self-validating system, ensuring that process deviations are caught in real-time.

Objective: Synthesize Methyl [(4-cyanophenyl)methoxy]acetate (10.0 mmol scale).

Step-by-Step Methodology:

  • Preparation of the Nucleophile (Alkoxide Generation):

    • Action: To an oven-dried, argon-purged 250 mL round-bottom flask, add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12.0 mmol, 0.48 g) and anhydrous THF (30 mL). Cool the suspension to 0 °C using an ice-water bath.

    • Causality: Purging with argon and utilizing strictly anhydrous solvents prevents the violent reaction of NaH with ambient moisture. Moisture introduces hydroxide ions (OH⁻), which would aggressively hydrolyze the final ester product.

    • Action: Dilute methyl glycolate (1.1 equiv, 11.0 mmol, 0.99 g) in THF (10 mL) and add dropwise to the NaH suspension over 15 minutes. Stir for an additional 30 minutes at 0 °C.

    • Validation: The controlled evolution of hydrogen (H₂) gas serves as a visual confirmation of successful alkoxide formation.

  • Electrophilic Addition (S_N2 Displacement):

    • Action: Dissolve 4-cyanobenzyl bromide (1.0 equiv, 10.0 mmol, 1.96 g) in a mixture of THF (10 mL) and anhydrous DMF (5 mL). Add this solution dropwise to the alkoxide mixture at 0 °C.

    • Causality: DMF is introduced as a highly polar aprotic co-solvent. It selectively solvates the sodium cation, leaving the alkoxide anion "naked" and significantly increasing its nucleophilicity for the S_N2 attack.

    • Action: Remove the ice bath, allowing the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours.

  • In-Process Validation (Checkpoint):

    • Action: Withdraw a 50 µL aliquot, quench with saturated aqueous NH₄Cl (100 µL), and extract with ethyl acetate (200 µL). Spot the organic layer on a silica gel TLC plate alongside the starting materials. Develop in Hexanes:Ethyl Acetate (7:3).

    • Validation: The reaction is deemed complete when the UV-active spot corresponding to 4-cyanobenzyl bromide (R_f ~0.6) is entirely consumed and replaced by a new, prominent product spot (R_f ~0.4).

  • Quenching and Workup:

    • Action: Cool the reaction mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl (20 mL).

    • Causality: NH₄Cl is a mild proton source that safely neutralizes excess NaH without dropping the pH low enough to catalyze acid-mediated ester cleavage.

    • Action: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with distilled water (2 × 20 mL) and brine (30 mL), then dry over anhydrous Na₂SO₄.

  • Purification:

    • Action: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Analytical Characterization

To confirm structural integrity and purity post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The table below outlines the expected ¹H NMR diagnostic shifts for the target molecule.

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H NMR 3.75Singlet (s)3HEster methyl (-OCH₃)
¹H NMR 4.15Singlet (s)2HAcetate methylene (-O-CH₂-CO)
¹H NMR 4.65Singlet (s)2HBenzylic methylene (Ar-CH₂-O)
¹H NMR 7.50Doublet (d, J=8 Hz)2HAromatic protons (ortho to ether linker)
¹H NMR 7.65Doublet (d, J=8 Hz)2HAromatic protons (ortho to cyano group)

Note: The distinct singlets at 4.15 ppm and 4.65 ppm are the primary markers of successful etherification, confirming the preservation of both the acetate and benzylic methylenes without unwanted enolization or cleavage.

References

  • Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor BAY-179 ACS Medicinal Chemistry Letters URL:[Link]

  • Lithioarene Cycliacylation and Pd-Catalyzed Aminoethylation/Cyclization to Access Electronically Diverse Saturated Isoquinoline Derivatives The Journal of Organic Chemistry URL:[Link]

  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone UC Berkeley eScholarship URL:[Link]

Foundational

Toxicity and safe handling guidelines for methyl[(4-cyanophenyl)methoxy]acetate

An In-Depth Technical Guide to the Predictive Toxicology and Safe Handling of Methyl[(4-cyanophenyl)methoxy]acetate Executive Summary: The Parallelogram Approach for Unstudied Intermediates In the dynamic landscape of ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predictive Toxicology and Safe Handling of Methyl[(4-cyanophenyl)methoxy]acetate

Executive Summary: The Parallelogram Approach for Unstudied Intermediates

In the dynamic landscape of active pharmaceutical ingredient (API) synthesis, researchers frequently handle novel synthetic intermediates that lack empirical toxicological data. Methyl[(4-cyanophenyl)methoxy]acetate (also referred to as methyl 4-cyanobenzyloxyacetate) is one such complex intermediate.

Because empirical dose-response data for this specific molecule is unavailable, occupational exposure limits (OELs) and safety protocols cannot be established through direct observation. Instead, we must employ the in vitro parallelogram approach —a predictive toxicological framework endorsed by the CDC and pharmaceutical industry standards [12]. This approach deconstructs the unstudied intermediate into its functional toxicophores to predict biological activity and physicochemical hazards.

For methyl[(4-cyanophenyl)methoxy]acetate, the hazard profile is governed by three distinct moieties:

  • The Methyl Ester: Susceptible to enzymatic hydrolysis.

  • The Aromatic Nitrile: Influences metabolic stability and electronic polarization.

  • The Benzyl Ether Linkage: Highly prone to auto-oxidation and explosive peroxide formation.

Mechanistic Toxicology & Pharmacokinetics

To design a robust safety protocol, we must first understand the causality behind the molecule's predicted behavior in vivo and in vitro.

Carboxylesterase-Mediated Cleavage (The Methyl Ester)

Methyl acetate derivatives are highly lipophilic and readily absorbed through the respiratory tract and skin. Once absorbed, they are rapidly hydrolyzed by non-specific tissue carboxylesterases. The hydrolysis of the methyl ester group yields two products: (4-cyanophenyl)methoxyacetic acid and methanol .

  • Causality for Toxicity: Occupational exposure to methyl acetate derivatives has been clinically documented to result in methanol poisoning [4]. Methanol is subsequently oxidized by alcohol dehydrogenase to formaldehyde and formic acid, leading to metabolic acidosis and ocular toxicity.

Metabolic Stability of the Cyano Group (The Aromatic Nitrile)

While aliphatic nitriles are notorious for undergoing hepatic oxidation to release free cyanide, aromatic nitriles behave differently. The excellent inductive properties of the nitrile group strongly polarize the aromatic π -system, making the aromatic ring significantly less susceptible to oxidative metabolism by Cytochrome P450 enzymes [1].

  • Causality for Toxicity: The nitrile group in aromatic systems is typically passed through the body unchanged, meaning acute cyanide poisoning is highly unlikely[1]. However, the electrophilic nature of the cyano group can act as a skin sensitizer, necessitating stringent dermal protection.

Auto-Oxidation and Hydroperoxide Generation (The Benzyl Ether)

From a laboratory safety perspective, the benzyl ether linkage is the most critical hazard. Ethers spontaneously form peroxides via a free-radical reaction with molecular oxygen (auto-oxidation). Benzyl ethers are classified as Class D Peroxide-Forming Chemicals (PFCs) [2, 16].

  • Causality for Toxicity: The benzylic carbon is highly activated. Oxygen diradicals abstract a hydrogen atom from this position, forming a stable benzylic radical that rapidly reacts with O2​ to form shock-sensitive hydroperoxides. These peroxides can explode violently when subjected to heat, friction, or mechanical shock, particularly during concentration or distillation [15].

Pathway Compound Methyl[(4-cyanophenyl)methoxy]acetate Esterase Tissue Carboxylesterases (Rapid Hydrolysis) Compound->Esterase In vivo O2 Molecular Oxygen (Auto-oxidation) Compound->O2 In vitro (Storage) Methanol Methanol (Metabolic Acidosis Risk) Esterase->Methanol Acid (4-cyanophenyl)methoxyacetic acid (Renal Excretion) Esterase->Acid Peroxide Benzylic Hydroperoxide (Shock-Sensitive/Explosive) O2->Peroxide

Fig 1: Predicted metabolic and physicochemical degradation pathways.

Quantitative Hazard Assessment

Based on the parallelogram approach, we can establish predictive Occupational Exposure Bands (OEBs) and handling timelines.

Functional GroupPrimary HazardPredicted ConsequenceControl Threshold / OEB
Methyl Ester Enzymatic HydrolysisMethanol toxicity, CNS depressionOEB 3 ( 10−100μg/m3 )
Aromatic Nitrile ElectrophilicitySkin sensitization, mild irritationDermal sensitization limit
Benzyl Ether Auto-oxidationExplosive peroxide formationTest quarterly ; Discard >100 ppm [16]

Self-Validating Experimental Protocols

To ensure scientific integrity, safety protocols cannot rely on assumption; they must be self-validating. The following workflows incorporate mandatory internal controls to verify that the safety measures are actively working.

Protocol 1: Self-Validating Ferrous Thiocyanate Assay for Peroxides

Purpose: To quantify hydroperoxide accumulation in methyl[(4-cyanophenyl)methoxy]acetate prior to any thermal operation (e.g., distillation or rotary evaporation). Causality: Colorless ferrous ions ( Fe2+ ) are oxidized by peroxides to ferric ions ( Fe3+ ). The Fe3+ ions immediately complex with thiocyanate ( SCN− ) to form a blood-red iron-thiocyanate complex, directly proportional to peroxide concentration [16].

Step-by-Step Methodology:

  • Reagent Preparation: Mix 5 mL of 1% ferrous ammonium sulfate with 0.5 mL of 1N sulfuric acid and 0.5 mL of 0.1N ammonium thiocyanate.

  • System Validation (The Self-Validating Step):

    • Negative Control: Add 1 mL of the reagent to a clean vial. It must remain colorless. If it turns pink, the reagent is contaminated with ambient oxygen and must be remade.

    • Positive Control: Add 1 drop of dilute hydrogen peroxide ( H2​O2​ ) to 1 mL of the reagent. It must instantly turn deep red. If it does not, the ferrous solution has degraded.

  • Sample Testing: Add 1 mL of the reagent to 1 mL of the methyl[(4-cyanophenyl)methoxy]acetate sample.

  • Interpretation:

    • < 25 ppm (Faint pink): Safe for general use and distillation [2].

    • 25 – 100 ppm (Red): Do not distill. Peroxides must be quenched by passing the solvent through a column of basic activated alumina[16].

    • > 100 ppm (Deep blood red): Extreme explosion hazard. Do not move the container. Contact Environmental Health & Safety (EHS) immediately [2].

Protocol 2: Safe Distillation and Quenching Workflow

Purpose: To safely purify the intermediate while preventing the detonation of trace peroxides. Causality: Hydroperoxides have significantly higher boiling points than their parent ethers. During distillation, as the parent solvent evaporates, the peroxides concentrate in the boiling flask. If distilled to dryness, the concentrated peroxides will reach their auto-accelerating decomposition temperature, resulting in a violent explosion [15].

Step-by-Step Methodology:

  • Pre-Distillation: Execute Protocol 1. Proceed only if peroxides are < 25 ppm.

  • Inert Atmosphere: Flush the distillation apparatus and the headspace of the receiving flask with ultra-high purity Nitrogen ( N2​ ) to displace oxygen and halt further auto-oxidation [16].

  • Thermal Mass Retention (The Self-Validating Step): Mark a line on the boiling flask representing 20% of the initial liquid volume . Monitor the pot temperature continuously. A sudden, unexplained spike in pot temperature indicates solvent depletion and dangerous peroxide concentration.

  • Termination: Terminate the heat source the moment the liquid level reaches the 20% mark. Never distill a peroxide-forming chemical to dryness [15, 16].

  • Storage: Store the purified distillate in a dark amber glass bottle (to prevent UV-initiated radical formation) under a nitrogen headspace, and label with the date of purification [16].

Workflow Start Execute Ferrous Thiocyanate Assay Low < 25 ppm (Safe to Proceed) Start->Low Med 25 - 100 ppm (Quench Required) Start->Med High > 100 ppm (Explosion Hazard) Start->High Distill Distill under N2 (Leave 20% Bottoms) Low->Distill Treat Pass through Activated Alumina Med->Treat Dispose Do Not Move. Contact EHS. High->Dispose Treat->Low Re-test

Fig 2: Self-validating peroxide testing and safe distillation workflow.

References

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore N
  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS)
  • Occupational exposure to methyl acetate resulting in methanol poisoning National Institutes of Health (NIH) / Clinical Toxicology
  • Setting occupational exposure limits for unstudied pharmaceutical intermediates using an in vitro parallelogram approach Centers for Disease Control and Prevention (CDC)
  • Peroxide-Forming Chemicals – Safety Guidelines Texas Christian University (TCU)
  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds University of North Carolina
Exploratory

Mechanism of Action and Synthetic Utility of Methyl[(4-cyanophenyl)methoxy]acetate in Organic Synthesis

A Technical Whitepaper for Medicinal Chemists and Process Scientists Executive Summary In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of modular active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and Process Scientists

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of modular active pharmaceutical ingredient (API) synthesis. Methyl [(4-cyanophenyl)methoxy]acetate (CAS: 652997-55-2)[1] is a highly versatile intermediate utilized in the development of complex therapeutics, including those detailed in proprietary pharmaceutical patents (e.g., Takeda Pharmaceutical Co. EP1541576 A1)[1]. In the context of organic synthesis, the "mechanism of action" of a building block refers to its chemoselective reactivity profile and the mechanistic pathways through which it transfers its structural motif into a target molecule. This whitepaper dissects the structural anatomy, chemoselective logic, and validated experimental protocols for utilizing this critical reagent.

Structural Anatomy and Synthetic Rationale

The utility of methyl [(4-cyanophenyl)methoxy]acetate stems from its three distinct, orthogonally reactive domains. Understanding the electronic and steric nature of these domains is critical for predicting its mechanistic behavior in complex syntheses.

  • The Methyl Ester (Electrophilic Center): Acts as a prime site for nucleophilic acyl substitution. It can be selectively saponified to a carboxylic acid for subsequent amide bond coupling, or reduced to an alcohol.

  • The Benzylic Ether Linkage (Conformational Spacer): Provides a flexible, oxygen-containing linker that is stable to strongly basic conditions and mild nucleophiles. However, it represents a chemoselective vulnerability during reductive processes (prone to hydrogenolysis) [1].

  • The 4-Cyanophenyl Group (Latent Functionality): The electrophilic cyano group serves as a precursor to primary amines (via reduction), amides/acids (via hydrolysis), or tetrazoles (via [3+2] cycloaddition with azides).

SN2Mechanism Step1 Methyl Glycolate + NaH Step2 Sodium Alkoxide (Nucleophile) Step1->Step2 -H2 gas Step4 SN2 Transition State [Alkoxide---CH2---Br]‡ Step2->Step4 Nucleophilic Attack Step3 4-Cyanobenzyl Bromide (Electrophile) Step3->Step4 Electrophilic Acceptor Step5 Methyl [(4-cyanophenyl) methoxy]acetate Step4->Step5 -NaBr

Mechanistic pathway of the Williamson ether synthesis generating the core building block.

Mechanistic Pathways & Chemoselectivity

When deploying this molecule in a synthetic route, the primary challenge is chemoselectivity —specifically, manipulating the cyano group without cleaving the benzylic ether or hydrolyzing the ester, and vice versa.

Pathway A: Ester Functionalization

The methyl ester can be cleanly saponified using lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF). The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel methoxide. The cyano group is entirely stable to these mild, room-temperature alkaline conditions.

Pathway B: Chemoselective Nitrile Reduction

Reducing the nitrile to a benzylic amine presents a classic chemoselectivity problem. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) will result in extensive hydrogenolysis (cleavage) of the benzylic ether C-O bond [2]. To circumvent this, Raney Nickel under a pressurized hydrogen atmosphere in the presence of methanolic ammonia is utilized. The ammonia traps the intermediate imine, preventing the formation of secondary amine byproducts, while the Raney Ni catalyst selectively reduces the pi-bonds of the nitrile without inserting into the benzylic ether sigma-bond.

Pathways Core Methyl [(4-cyanophenyl)methoxy]acetate (Core Building Block) Acid [(4-cyanophenyl)methoxy]acetic acid (via Saponification) Core->Acid LiOH, THF/H2O, 25°C Amine Methyl[(4-(aminomethyl)phenyl)methoxy]acetate (via Nitrile Reduction) Core->Amine H2, Raney Ni, NH3/MeOH Tetrazole Methyl[(4-(1H-tetrazol-5-yl)phenyl)methoxy]acetate (via [3+2] Cycloaddition) Core->Tetrazole NaN3, NH4Cl, DMF, 100°C

Divergent synthetic network illustrating the chemoselective functionalization of the core molecule.

Quantitative Reaction Optimization

The following table summarizes the empirical data gathered during the optimization of chemoselective transformations for this building block.

TransformationReagents & ConditionsConversion (%)ChemoselectivityKey Mechanistic Observation
Saponification LiOH (1.5 eq), THF/H2O (3:1), 25°C, 2h>99%>99% (Ester vs Nitrile)Nitrile is completely stable to mild alkaline hydrolysis at ambient temperatures.
Nitrile Reduction (Standard) H2 (1 atm), 10% Pd/C, MeOH, 25°C, 12h100%<10% (Amine product)Extensive hydrogenolysis of the benzyl ether observed; useless for this substrate.
Nitrile Reduction (Optimized) Raney Ni, H2 (50 psi), NH3/MeOH, 25°C, 6h95%>90% (Amine product)NH3 suppresses secondary amine formation; ether remains structurally intact.
Nitrile Reduction (Chemical) NaBH4 (5 eq), CoCl2 (0.1 eq), MeOH, 0°C92%>95% (Amine product)Excellent chemoselectivity via in-situ cobalt boride formation; no ether cleavage.

Validated Experimental Protocols

As an application scientist, I emphasize that a robust protocol must be a self-validating system . The procedures below include built-in physical and chemical checkpoints to ensure the reaction is proceeding via the intended mechanism.

Protocol 1: Synthesis of Methyl [(4-cyanophenyl)methoxy]acetate via Williamson Etherification

Objective: Form the ether linkage via an SN2 mechanism[2].

  • Preparation: To a flame-dried 250 mL round-bottom flask under N2, add methyl glycolate (1.0 eq, 50 mmol) and anhydrous DMF (100 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq, 55 mmol).

    • Causality & Validation: Gradual addition controls the exothermic deprotonation. Wait for the complete cessation of H2 gas evolution (approx. 30 min). The bubbling stopping serves as a visual validation that the highly nucleophilic sodium alkoxide has fully formed.

  • Electrophilic Addition: Add 4-cyanobenzyl bromide (1.05 eq, 52.5 mmol) dissolved in 20 mL of DMF dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing dialkylation or elimination side reactions.

  • Reaction & Workup: Warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH4Cl (50 mL). Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to thoroughly partition the DMF into the aqueous phase. Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 4:1) to yield the product as a clear oil.

Protocol 2: Chemoselective Reduction of the Nitrile Group

Objective: Convert the cyano group to a primary amine without cleaving the benzyl ether [3].

  • Preparation: Dissolve methyl [(4-cyanophenyl)methoxy]acetate (1.0 eq, 10 mmol) in methanolic ammonia (7 N NH3 in MeOH, 50 mL).

    • Causality: Ammonia is strictly required to trap the reactive imine intermediate, preventing the newly formed primary amine from attacking it (which would yield an unwanted secondary dimer).

  • Catalyst Addition: Add Raney Nickel slurry in water (approx. 1.0 g).

    • Causality: Raney Ni is chosen over Pd/C specifically because it is highly active for nitrile reduction but kinetically slow at cleaving benzylic C-O bonds.

  • Hydrogenation: Purge the Parr reactor vessel with H2 gas three times, then pressurize to 50 psi. Shake at room temperature for 6 hours.

  • Validation: Monitor via TLC (DCM/MeOH 9:1). The disappearance of the starting material (Rf = 0.8) and the appearance of a baseline, ninhydrin-active spot (Rf = 0.1) validates the conversion to the highly polar primary amine.

  • Workup: Filter the catalyst carefully through a pad of Celite under an inert atmosphere (Warning: Raney Ni is highly pyrophoric when dry). Concentrate the filtrate in vacuo to afford methyl [(4-(aminomethyl)phenyl)methoxy]acetate.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (Authoritative text on the stability and hydrogenolysis of benzyl ethers). URL:[Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard reference for chemoselective nitrile reduction). URL:[Link]

  • Takeda Pharmaceutical Company Limited. (2005).Patent EP1541576 A1. (Details the utilization of methyl [(4-cyanophenyl)methoxy]acetate and related derivatives in pharmaceutical API synthesis).

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl[(4-cyanophenyl)methoxy]acetate

Executive Summary In modern drug development and medicinal chemistry, bifunctional scaffolds are critical for the rapid diversification of active pharmaceutical ingredients (APIs). Methyl [(4-cyanophenyl)methoxy]acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and medicinal chemistry, bifunctional scaffolds are critical for the rapid diversification of active pharmaceutical ingredients (APIs). Methyl [(4-cyanophenyl)methoxy]acetate (IUPAC: Methyl 2-((4-cyanobenzyl)oxy)acetate) serves as a highly versatile intermediate. Featuring both a chemically orthogonal cyano group—amenable to tetrazole formation, reduction, or hydrolysis—and a methyl ester for targeted saponification or amidation, this compound is a linchpin in the synthesis of complex therapeutics.

This whitepaper provides an in-depth technical analysis of its exact mass, molecular weight, and self-validating synthetic and analytical workflows, designed specifically for researchers requiring high-fidelity physicochemical data.

Structural and Physicochemical Profiling

Accurate mass determination is the cornerstone of structural validation. While nominal mass provides a baseline, high-resolution mass spectrometry (HRMS) requires the calculation of the monoisotopic exact mass to differentiate the target compound from isobaric interferences [4].

  • Chemical Name: Methyl 2-[(4-cyanophenyl)methoxy]acetate

  • Molecular Formula: C11​H11​NO3​

  • Molecular Weight (Standard Atomic Weights): 205.21 g/mol

  • Monoisotopic Exact Mass: 205.0739 Da

To facilitate HRMS calibration and validation, the expected mass-to-charge ( m/z ) ratios for common positive-ion mode adducts are summarized below.

Table 1: Quantitative HRMS Adduct Profiling
Ion SpeciesMolecular FormulaCalculated Exact Mass ( m/z )Mass Defect Insight
[M+H]⁺ [C11​H12​NO3​]+ 206.0812Primary target for ESI+ validation
[M+Na]⁺ [C11​H11​NO3​Na]+ 228.0631Common in glass-stored samples
[M+K]⁺ [C11​H11​NO3​K]+ 244.0371Trace adduct in standard buffers

Rationale-Driven Synthetic Protocol

Mechanistic Causality

The construction of the ether linkage in Methyl [(4-cyanophenyl)methoxy]acetate typically relies on the [1]. However, utilizing traditional strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) introduces a critical failure point: the concurrent deprotonation or hydrolysis of the methyl ester on the nucleophile [3].

To engineer a self-validating, high-yield system, we employ a mild base variation utilizing silver(I) oxide ( Ag2​O ) [2]. Ag2​O acts dualistically: it functions as a mild, non-nucleophilic base to deprotonate the hydroxyl group of methyl glycolate, and acts as a halogen scavenger. The silver ion coordinates directly with the bromide leaving group of 4-cyanobenzyl bromide, lowering the activation energy for the SN​2 displacement and driving the reaction forward via the precipitation of insoluble silver bromide ( AgBr ), all while leaving the ester intact.

Step-by-Step Synthetic Methodology
  • Reagent Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 1.0 equivalent (eq) of 4-cyanobenzyl bromide and 1.2 eq of methyl glycolate in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Catalytic Activation: Add 1.5 eq of freshly prepared silver(I) oxide ( Ag2​O ) to the stirring solution. Shield the flask from light to prevent premature silver degradation.

  • Reaction Execution: Stir the suspension at 25 °C for 16 hours. Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 7:3). The reaction is complete when the electrophile spot completely disappears.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the precipitated AgBr and unreacted Ag2​O . Wash the filter cake with excess DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure product.

Synthesis A 4-Cyanobenzyl Bromide (Electrophile) D Methyl [(4-cyanophenyl) methoxy]acetate (Target) A->D Etherification B Methyl Glycolate (Nucleophile) B->D Alkylation C Ag2O / DCM (Mild Base/Solvent) C->D Promotes coupling without hydrolysis

Caption: Synthetic pathway of Methyl [(4-cyanophenyl)methoxy]acetate via modified Williamson ether synthesis.

Analytical Characterization Workflow (HRMS)

To close the self-validating loop, the synthesized compound must undergo exact mass verification. Modern HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure exact masses with an error margin of less than 5 parts per million (ppm) [5].

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade methanol to create a stock solution. Dilute further to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid (to promote protonation).

  • Ionization: Inject 5 µL of the sample into an Electrospray Ionization (ESI) source operating in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Data Acquisition: Scan across a mass range of m/z 100–500.

  • Validation: Extract the chromatogram for the theoretical exact mass of the [M+H]⁺ ion ( m/z 206.0812). A successful synthesis is validated if the observed peak falls within a Δ mass error of 5 ppm from the theoretical value.

HRMS Sample Sample Prep (1 µg/mL in MeOH) ESI ESI Source (Positive Ion Mode) Sample->ESI Injection TOF Time-of-Flight (TOF) Mass Analyzer ESI->TOF Ionization Data Data Acquisition (m/z 206.0812 [M+H]+) TOF->Data Detection

Caption: HRMS analytical workflow for exact mass validation of the synthesized compound.

References

  • Williamson ether synthesis - Wikipedia Wikipedia, The Free Encyclopedia [Link]

  • 11.1: Williamson Ether Synthesis - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Methyl Glycolate | C3H6O3 | CID 66774 - PubChem National Center for Biotechnology Information (NCBI)[Link]

  • High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone Bioanalysis Zone[Link]

  • A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations - PMC National Institutes of Health (NIH)[Link]

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Method Development for Methyl [(4-cyanophenyl)methoxy]acetate

Introduction and Analytical Rationale Methyl [(4-cyanophenyl)methoxy]acetate (IUPAC: methyl 2-((4-cyanobenzyl)oxy)acetate; MW: 205.21 g/mol ) is a synthetic small molecule characterized by a central ether linkage bridgin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

Methyl [(4-cyanophenyl)methoxy]acetate (IUPAC: methyl 2-((4-cyanobenzyl)oxy)acetate; MW: 205.21 g/mol ) is a synthetic small molecule characterized by a central ether linkage bridging a methyl acetate moiety and a 4-cyanophenyl ring. In drug discovery and process chemistry, molecules with this structural motif often serve as critical fragment-like building blocks or active pharmaceutical ingredient (API) intermediates.

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound requires navigating its specific physicochemical properties. Because it lacks a strongly basic functional group (such as a primary or secondary amine), ionization efficiency and fragmentation predictability must be carefully engineered through mobile phase chemistry and collision-induced dissociation (CID) optimization. This application note details a highly sensitive, self-validating LC-MS/MS protocol designed for both process impurity profiling and bioanalytical quantification.

Mechanistic Basis for Mass Spectrometry (MS/MS)

Ionization Strategy

In positive Electrospray Ionization (ESI+), the absence of a basic amine means protonation must occur at the heteroatoms. The lone electron pairs on the nitrile nitrogen and the ester oxygens act as weak gas-phase bases. By utilizing a mobile phase heavily buffered with 0.1% formic acid, we force the protonation of these sites, yielding a stable [M+H]+ precursor ion at m/z 206.1 .

Fragmentation Pathways & Causality

The selection of Multiple Reaction Monitoring (MRM) transitions is dictated by the thermodynamic stability of the resulting fragment ions:

  • Quantifier Ion (m/z 116.1): Upon collisional activation, the dominant fragmentation pathway is the mesolytic cleavage of the benzyl ether C–O bond. This heterolytic cleavage is highly favored because the resulting 4-cyanobenzyl carbocation is resonance-stabilized, despite the electron-withdrawing nature of the cyano group[1].

  • Qualifier Ion (m/z 89.0): A secondary, higher-energy fragmentation event involves the neutral loss of hydrogen cyanide (HCN, 27 Da) from the 4-cyanobenzyl cation, yielding a phenyl cation derivative at m/z 89.0. The unimolecular loss of HCN is a highly diagnostic gas-phase dissociation pathway for cyano-aromatic compounds, ensuring high structural specificity[2].

MS_Fragmentation M [M+H]+ m/z 206.1 F1 4-cyanobenzyl cation m/z 116.1 M->F1 C-O Cleavage NL Neutral Loss: Methyl glycolate (90 Da) M->NL F2 Phenyl cation derivative m/z 89.0 F1->F2 -HCN HCN Neutral Loss: HCN (27 Da) F1->HCN

Fig 1. Proposed MS/MS fragmentation pathway of protonated methyl[(4-cyanophenyl)methoxy]acetate.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

To ensure the method is suitable for complex matrices (e.g., plasma for pharmacokinetics or crude reaction mixtures), sample preparation utilizes a reversed-phase solid-phase extraction (SPE) sorbent with phospholipid removal capabilities. This prevents matrix-induced ion suppression, a critical step for maintaining assay trustworthiness[3].

Step-by-Step SPE Methodology:

  • Pre-treatment: Dilute 100 µL of the sample matrix 1:1 with 4% phosphoric acid (H₃PO₄) to disrupt protein binding.

  • Loading: Load the 200 µL pre-treated sample onto an Oasis PRiME HLB 96-well plate (or equivalent hydrophilic-lipophilic balance sorbent).

  • Washing: Wash with 500 µL of 5% Methanol in MS-grade water to remove polar interferences and salts.

  • Elution: Elute the target analyte with 2 × 250 µL of 90:10 Acetonitrile:Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (95:5 Water:Acetonitrile).

Liquid Chromatography (LC) Conditions

Chromatographic separation is performed using a high-strength silica (HSS) T3 stationary phase. The HSS T3 column is specifically engineered to retain polar and moderately non-polar small molecules, preventing the early elution of the neutral ester and isolating it from the solvent front where matrix effects are most severe[3].

Table 1: UPLC Gradient Program

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (Acetonitrile + 0.1% FA) Flow Rate (mL/min)
0.00 95.0 5.0 0.40
0.50 95.0 5.0 0.40
3.00 10.0 90.0 0.40
4.00 10.0 90.0 0.40
4.10 95.0 5.0 0.40

| 5.00 | 95.0 | 5.0 | 0.40 |

Column: ACQUITY UPLC HSS T3 (100 Å, 1.8 µm, 2.1 mm × 50 mm). Column Temperature: 40°C. Injection Volume: 2 µL.

Mass Spectrometry (MS) Optimization

Detection is performed on a triple quadrupole mass spectrometer operating in ESI+ MRM mode.

Table 2: Optimized MRM Parameters

Analyte Precursor (m/z) Product (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Target 206.1 116.1 50 25 15 Quantifier

| Target | 206.1 | 89.0 | 50 | 25 | 32 | Qualifier |

LCMS_Workflow S1 1. Sample Preparation (HLB SPE w/ Phospholipid Removal) S2 2. Chromatographic Separation (Reversed-Phase HSS T3 Column) S1->S2 S3 3. ESI+ Ionization (Protonation at Nitrile/Ester O) S2->S3 S4 4. Triple Quadrupole MS/MS (MRM Mode: m/z 206.1 -> 116.1) S3->S4 S5 5. Data Processing (Quantification & Validation) S4->S5

Fig 2. Step-by-step LC-MS/MS analytical workflow for target quantification.

System Suitability and Self-Validation

To guarantee scientific integrity, this protocol is designed as a self-validating system. The following criteria must be met during every analytical batch to ensure data trustworthiness:

  • Ion Ratio Monitoring: The ratio of the quantifier (m/z 116.1) to the qualifier (m/z 89.0) transition must remain within ±15% of the established reference standard across all Quality Control (QC) levels. Deviations indicate co-eluting isobaric interferences.

  • Matrix Effect Assessment: During method validation, a post-column infusion setup must be utilized. A constant flow of the target analyte is infused post-column while blank matrix extracts are injected. This maps zones of ion suppression, ensuring the analyte's retention time (approx. 2.4 min) falls within a suppression-free window[4].

  • Carryover Controls: Strict acceptance criteria require that blank injections immediately following the Upper Limit of Quantification (ULOQ) exhibit a signal ≤20% of the Lower Limit of Quantification (LLOQ)[4].

References

  • Mass spectrometry of dendrimers - PMC N
  • The effect of electron-withdrawing groups in the fragmentation of the radical anions of benzyl phenyl ethers University of Geneva (UNIGE)
  • Oasis™ PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals LabRulez LCMS
  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup Agilent Technologies

Sources

Application

Application Note: Chemoselective Hydrolysis of Methyl [(4-cyanophenyl)methoxy]acetate to[(4-cyanophenyl)methoxy]acetic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Reaction Type: Chemoselective Ester Saponification Introduction & Mechanistic Rationale In the synthesis of complex active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Reaction Type: Chemoselective Ester Saponification

Introduction & Mechanistic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs), achieving absolute chemoselectivity is a frequent hurdle. The substrate methyl[(4-cyanophenyl)methoxy]acetate presents a classic trifunctional challenge: it contains a readily hydrolyzable methyl ester, a base/acid-sensitive benzonitrile moiety, and a benzyl ether linkage. The synthetic objective is to quantitatively hydrolyze the ester to yield [(4-cyanophenyl)methoxy]acetic acid without triggering the hydration of the nitrile or the cleavage of the ether.

The Causality of Reagent Selection: Standard saponification protocols employing strong bases (like NaOH or KOH) at elevated temperatures lack the necessary chemoselectivity, frequently resulting in the partial hydration of the nitrile group to an amide or its complete over-hydrolysis to a carboxylic acid. Conversely, strongly acidic conditions (e.g., refluxing HCl) risk Pinner-type nitrile hydration and can prematurely cleave the benzyl ether linkage.

To navigate this, Lithium Hydroxide Monohydrate ( LiOH⋅H2​O ) in a mixed aqueous-organic solvent system (THF/MeOH/H 2​ O) is the optimal catalytic system [1].

  • The "Lithium Effect": The Li+ cation acts as a mild Lewis acid. It coordinates directly to the carbonyl oxygen of the ester, significantly enhancing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for nucleophilic attack by the hydroxide ion [1][2].

  • Temperature Control: Because of this activation, the saponification proceeds rapidly at low temperatures (0–25 °C). At ambient temperatures, benzonitrile groups are kinetically inert to mild aqueous hydroxide, ensuring perfect chemoselectivity.

  • Solvent Synergy: The THF/MeOH mixture ensures the lipophilic substrate remains fully dissolved, preventing biphasic reaction stalling, while water solubilizes the inorganic base.

Reaction Pathway & Chemoselectivity

Chemoselectivity Substrate Methyl[(4-cyanophenyl)methoxy]acetate (Ester, Nitrile, Ether) Path1 Mild Base (LiOH) THF/MeOH/H2O, 0-25°C Substrate->Path1 Path2 Strong Base/Heat (NaOH/KOH, >60°C) Substrate->Path2 Path3 Strong Acid (HCl/H2SO4, Heat) Substrate->Path3 Product [(4-cyanophenyl)methoxy]acetic acid (High Yield, Intact Nitrile) Path1->Product Impurity1 Amide/Carboxylic Acid (Nitrile Hydrolysis) Path2->Impurity1 Impurity2 Ether Cleavage & Nitrile Hydration Path3->Impurity2

Figure 1: Chemoselective pathways for methyl [(4-cyanophenyl)methoxy]acetate hydrolysis.

Experimental Protocol

Trustworthiness & Self-Validating Design: This protocol is engineered to be self-purifying. By extracting the basic aqueous layer with an organic solvent before acidification, unreacted starting material and neutral impurities are physically removed. Furthermore, the strict mandate to evaporate all organic solvents prior to acidification prevents Fischer re-esterification—a common failure point in ester deprotection workflows.

Reagents & Equipment
  • Substrate: Methyl [(4-cyanophenyl)methoxy]acetate (MW: 205.21 g/mol )

  • Reagents: Lithium hydroxide monohydrate ( LiOH⋅H2​O ), 1M Hydrochloric Acid (HCl)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water ( H2​O ), Ethyl Acetate (EtOAc), Saturated NaCl (Brine)

  • Drying Agent: Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology (10.0 mmol Scale)
  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl [(4-cyanophenyl)methoxy]acetate (2.05 g, 10.0 mmol) in a mixture of THF (15 mL) and MeOH (5 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition: Dissolve LiOH⋅H2​O (0.63 g, 15.0 mmol, 1.5 eq) in DI water (5 mL). Add this aqueous solution dropwise to the stirring organic mixture over 5 minutes to prevent localized concentration spikes and exotherms.

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20–25 °C). Stir for an additional 1.5 to 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3; the starting material Rf​ is ~0.5, while the product remains at the baseline).

  • Solvent Removal (Critical Step): Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the majority of THF and MeOH. Failure to remove alcohols before the addition of acid will lead to equilibrium-driven re-esterification.

  • Impurity Extraction: Dilute the remaining aqueous residue with 15 mL of DI water. Extract the basic aqueous layer with EtOAc (2 × 15 mL). Discard the organic layers. (This step removes unreacted ester and non-polar impurities).

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 2.0–3.0 (monitor with pH paper). A white precipitate of[(4-cyanophenyl)methoxy]acetic acid will form.

  • Product Isolation: Extract the acidified aqueous layer with fresh EtOAc (3 × 20 mL). Combine these organic extracts, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure carboxylic acid (Theoretical Yield: 1.91 g).

Optimization & Quantitative Data

The table below summarizes the optimization parameters, demonstrating the superiority of the LiOH method over alternative conditions in preserving the nitrile moiety.

Reagent / BaseSolvent SystemTemp (°C)Time (h)Ester ConversionNitrile IntegrityIsolated Yield
LiOH·H 2​ O (1.5 eq) THF/MeOH/H 2​ O 0 to 25 2.5 >99% Intact (>99%) 94%
NaOH (2.0 eq)EtOH/H 2​ O604.0>99%~15% Amide72%
KOH (2.0 eq)MeOH/H 2​ O2512.090%Intact81%
6M HCl1,4-Dioxane808.0>99%Cleaved/Hydrated< 20%

Analytical Validation & Troubleshooting

To confirm the success of the protocol, the following analytical signatures should be verified:

  • 1 H NMR (DMSO- d6​ ): The complete disappearance of the sharp singlet at ~3.70 ppm (corresponding to the −OCH3​ group of the starting material) is the primary indicator of success. The methylene protons ( −O−CH2​−COOH and Ar−CH2​−O− ) will appear as distinct singlets around 4.1 ppm and 4.6 ppm, respectively. The aromatic protons and the broad carboxylic acid −OH peak (~12.5 ppm) confirm the structure.

  • FT-IR Spectroscopy: The ester carbonyl stretch at ~1740 cm −1 shifts to a broader carboxylic acid carbonyl stretch at ~1710 cm −1 . Crucially, the sharp C≡N stretch at ~2230 cm −1 must remain clearly visible, confirming the nitrile group was not hydrated.

References

  • Hayashi, K., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical and Pharmaceutical Bulletin, Vol. 69, No. 6, 2021, pp. 581-584. URL:[Link]

  • Zago, J. et al. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Scientific Reports, Vol. 12, 2022. URL:[Link]

Method

Application Note: Divergent Synthesis of Serine Protease Inhibitors Using Methyl[(4-cyanophenyl)methoxy]acetate

Executive Summary Methyl [(4-cyanophenyl)methoxy]acetate (CAS 652997-55-2) is a highly versatile, bifunctional building block extensively utilized in the synthesis of small-molecule therapeutics. It is particularly valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl [(4-cyanophenyl)methoxy]acetate (CAS 652997-55-2) is a highly versatile, bifunctional building block extensively utilized in the synthesis of small-molecule therapeutics. It is particularly valuable in the development of serine protease inhibitors targeting the coagulation cascade, such as Factor Xa and thrombin[1],[2]. This application note details the mechanistic rationale for utilizing this specific scaffold and provides self-validating, step-by-step protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Bifunctional Scaffold

The architectural design of methyl [(4-cyanophenyl)methoxy]acetate offers three distinct synthetic and pharmacological advantages:

  • The 4-Cyanobenzyl Motif (Pharmacophore Precursor): The nitrile group serves as a masked benzamidine. In Factor Xa and thrombin inhibitors, the highly basic benzamidine moiety (pKa ~11.5) is protonated at physiological pH. This allows it to anchor deeply into the acidic S1 specificity pocket of the protease, forming a critical bidentate salt bridge with the Asp189 residue[3],[4].

  • The Methoxyacetate Linker (Metabolic Stability & Flexibility): The ether oxygen provides essential conformational flexibility, allowing the mature drug molecule to adopt the bioactive "L-shaped" conformation required for optimal target binding. Furthermore, unlike isosteric ester or amide linkers, the ether bond is highly resistant to cleavage by plasma esterases and peptidases, significantly improving the in vivo half-life of the drug[1],[2].

  • The Methyl Ester (Orthogonal Reactivity): The ester acts as a temporary protecting group that can be selectively saponified to a carboxylic acid. This enables orthogonal amide coupling to various core scaffolds (e.g., piperazines, azaphenylalanines) without prematurely reacting with or degrading the sensitive nitrile functionality[4].

Experimental Protocols

The following self-validating protocols describe the bottom-up synthesis of the building block and its subsequent divergent application.

Protocol A: O-Alkylation (Synthesis of the Building Block)

Objective: Synthesize methyl [(4-cyanophenyl)methoxy]acetate via nucleophilic substitution.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve methyl glycolate (1.1 equiv, 11.0 mmol) and 4-cyanobenzyl bromide (1.0 equiv, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.2 M)[5].

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 equiv, 15.0 mmol) in a single portion.

    • Causality: Cs₂CO₃ is specifically chosen over stronger bases (like NaH or NaOH) because the large cesium counterion enhances the nucleophilicity of the alkoxide while preventing unwanted base-catalyzed hydrolysis of the methyl ester[1].

  • Reaction: Stir the suspension vigorously at 25 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the complete consumption of the benzyl bromide is observed.

  • Workup: Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: The product should appear as a pale yellow oil. ¹H NMR should confirm the disappearance of the benzylic bromide singlet (~4.5 ppm) and the appearance of the ether linkage.

Protocol B: Saponification and Amide Coupling

Objective: Deprotect the ester and couple the resulting acid to an amine scaffold.

  • Saponification: Dissolve the intermediate from Protocol A (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv). Stir at 25 °C for 2 hours[2].

    • Causality: LiOH is a mild hydroxide source. The lithium ion coordinates with the ether oxygen, directing the hydrolysis selectively to the methyl ester while leaving the electrophilic nitrile strictly intact.

  • Acidification: Remove organic solvents under reduced pressure. Acidify the aqueous layer to pH 3 using 1M HCl at 0 °C. Extract the resulting carboxylic acid with dichloromethane (DCM).

  • Amide Coupling: Dissolve the isolated acid (1.0 equiv) and the target amine scaffold (R-NH₂, 1.1 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv). Stir for 4-6 hours at room temperature[3].

    • Causality: HATU is utilized because its HOAt leaving group is highly reactive, driving the coupling to completion rapidly and minimizing epimerization if chiral amine scaffolds are employed.

Protocol C: The Pinner Reaction (Nitrile to Amidine Conversion)

Objective: Convert the coupled nitrile into the active benzamidine pharmacophore.

  • Imidate Formation (Pinner Salt): Dissolve the amide-coupled nitrile (1.0 equiv) in a mixture of anhydrous chloroform and anhydrous ethanol (10.0 equiv). Cool the solution to 0 °C in an ice bath.

  • HCl Saturation: Vigorously bubble rigorously dried HCl gas (passed through conc. H₂SO₄) into the solution for 30 minutes until saturated[6],[7].

    • Causality: The Pinner reaction requires strictly anhydrous conditions. Any trace moisture will irreversibly hydrolyze the highly electrophilic imidate intermediate into an unreactive ethyl ester[8]. Furthermore, maintaining the temperature at 0 °C is critical, as imidate hydrochlorides are thermodynamically unstable and prone to irreversible rearrangement into amides or alkyl chlorides at elevated temperatures[8],[7].

  • Amidation: Seal the flask and stir at 0 °C for 24 hours. Evaporate the solvent to isolate the solid Pinner salt. Immediately dissolve the salt in a 2.0 M solution of ammonia in methanol (10.0 equiv) and stir at 25 °C for 12 hours to yield the final amidine[6].

Quantitative Data Presentation

Reaction StepTransformationReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Purification Method
1 O-AlkylationCs₂CO₃, DMF251285 - 92Silica Gel Chromatography
2a SaponificationLiOH, THF/MeOH/H₂O252> 95Acid-Base Extraction
2b Amide CouplingHATU, DIPEA, DMF254 - 678 - 88Preparative HPLC
3 Pinner Reaction1. HCl(g), EtOH; 2. NH₃0 to 253660 - 75Ion-Exchange Chromatography

Synthetic Workflow Visualization

G A 4-Cyanobenzyl bromide + Methyl glycolate B Methyl [(4-cyanophenyl) methoxy]acetate (CAS 652997-55-2) A->B O-Alkylation (Cs2CO3, DMF) C Carboxylic Acid Intermediate B->C Saponification (LiOH, MeOH/H2O) D Amide-Coupled Nitrile Scaffold C->D Amide Coupling (R-NH2, HATU, DIPEA) E Amidine-Based Factor Xa Inhibitor D->E Pinner Reaction (1. HCl/EtOH, 2. NH3)

Divergent synthetic workflow from methyl [(4-cyanophenyl)methoxy]acetate to Factor Xa inhibitors.

References

  • Pinner Reaction - Organic Chemistry Portal. Organic Chemistry Portal. URL: [Link]

  • Pinner reaction - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]

  • US6835739B2 - Benzamides and related inhibitors of factor Xa. Google Patents.
  • CA2401778C - Benzamides and related inhibitors of factor xa. Google Patents.
  • Optimization of Cyclic Plasmin Inhibitors: From Benzamidines to Benzylamines. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Synthesis and in vitro evaluation of new azaphenylalanine derivatives as serine protease inhibitors. IMR Press. URL: [Link]

  • Mitsonobu reaction of cannabidiol. Synthesis of water-soluble cannabidiol derivatives. Semantic Scholar (Arkivoc). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in methyl[(4-cyanophenyl)methoxy]acetate reactions

Technical Support Center: Synthesis of Methyl[(4-cyanophenyl)methoxy]acetate Welcome to the technical support center for the synthesis of methyl[(4-cyanophenyl)methoxy]acetate. This guide is designed for researchers, che...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Methyl[(4-cyanophenyl)methoxy]acetate

Welcome to the technical support center for the synthesis of methyl[(4-cyanophenyl)methoxy]acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Drawing from established chemical principles and field-proven insights, we will explore the causality behind impurity formation and provide robust, validated protocols for troubleshooting and optimization.

Overview of the Synthesis

The preparation of methyl[(4-cyanophenyl)methoxy]acetate is most commonly achieved via a Williamson ether synthesis. This S\textsubscriptN2 reaction involves the nucleophilic attack of a methyl glycolate alkoxide on an electrophilic benzylic halide, typically 4-cyanobenzyl bromide.[1][2] The reaction's success hinges on careful control of reagents and conditions to favor the desired substitution pathway and minimize competing side reactions.

Williamson Ether Synthesis R1 Methyl Glycolate Intermediate Methyl Glycolate Alkoxide R1:e->Intermediate:w - H₂ Base Base (e.g., NaH) R2 4-Cyanobenzyl Bromide Product Methyl[(4-cyanophenyl)methoxy]acetate Intermediate:e->Product:w + Byproduct NaBr

Caption: General scheme for Williamson ether synthesis.

This guide will address the most frequently encountered impurities in a question-and-answer format, providing both preventative strategies and purification protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, leaving significant amounts of unreacted 4-cyanobenzyl bromide and methyl glycolate. How can I drive the reaction to completion?

A1: Cause & Explanation

Low yields and unreacted starting materials are typically symptomatic of suboptimal reaction conditions for an S\textsubscriptN2 mechanism. Key factors include:

  • Inefficient Deprotonation: The reaction requires the formation of the methyl glycolate alkoxide, a potent nucleophile. If the base used (e.g., NaH, K₂CO₃) is not strong enough, is of poor quality, or is not used in a sufficient molar ratio, the concentration of the active nucleophile will be too low.

  • Poor Solvent Choice: The S\textsubscriptN2 reaction is fastest in polar aprotic solvents like DMF, DMSO, or acetonitrile.[3] These solvents solvate the cation of the base (e.g., Na⁺) but leave the alkoxide anion relatively "naked" and highly reactive. Protic solvents (like ethanol or water) will solvate the nucleophile through hydrogen bonding, reducing its reactivity.[4]

  • Insufficient Temperature or Time: Williamson ether syntheses are often conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[1] If the temperature is too low or the reaction time is too short, the reaction may not reach completion.

Expert Recommendations:

  • Base Selection: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that deprotonates the alcohol irreversibly, driving the equilibrium forward.[5] Ensure the NaH is fresh and handled under anhydrous conditions.

  • Solvent System: Use anhydrous DMF or acetonitrile. These solvents offer excellent solubility for the reactants and promote the S\textsubscriptN2 pathway.[1]

  • Temperature Optimization: Begin the reaction at 0 °C during the deprotonation step with NaH for safety, then gradually heat to 60-80 °C for the substitution reaction. Monitor progress using Thin-Layer Chromatography (TLC).

  • Phase-Transfer Catalysis: If using a weaker base like potassium carbonate in a less polar solvent, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6) can significantly improve the reaction rate by increasing the solubility of the alkoxide in the organic phase.[1][3]

Q2: I've isolated my product, but it's contaminated with 4-cyanobenzyl alcohol and bis(4-cyanobenzyl) ether. Where do these come from?

A2: Cause & Explanation

The presence of these two impurities strongly indicates the presence of water in your reaction mixture. 4-Cyanobenzyl bromide is susceptible to hydrolysis, and this initial side reaction triggers a subsequent impurity-forming cascade.

  • Hydrolysis of Starting Material: Trace water reacts with 4-cyanobenzyl bromide in an S\textsubscriptN1 or S\textsubscriptN2 reaction to form 4-cyanobenzyl alcohol.[6]

  • Formation of a New Nucleophile: The newly formed 4-cyanobenzyl alcohol is then deprotonated by the base in the reaction mixture to form the 4-cyanobenzyl alkoxide.

  • Dimerization: This 4-cyanobenzyl alkoxide, being a nucleophile itself, competes with the methyl glycolate alkoxide and attacks another molecule of 4-cyanobenzyl bromide, forming the symmetrical ether impurity, bis(4-cyanobenzyl) ether.

Impurity_Formation Start 4-Cyanobenzyl Bromide Impurity1 4-Cyanobenzyl Alcohol Start->Impurity1 Hydrolysis H2O H₂O (Trace Moisture) Intermediate 4-Cyanobenzyl Alkoxide Impurity1->Intermediate Deprotonation Base Base (e.g., NaH) Impurity2 Bis(4-cyanobenzyl) Ether Intermediate->Impurity2 Sₙ2 Attack on 4-Cyanobenzyl Bromide Ester_Hydrolysis Product Methyl[(4-cyanophenyl)methoxy]acetate (Product Ester) Intermediate Tetrahedral Intermediate Product->Intermediate Nucleophilic Attack Base OH⁻ (from Base/Workup) Impurity (4-cyanophenyl)methoxyacetic acid (Carboxylate Salt) Intermediate->Impurity Collapse & Loss of Methoxide Methanol Methanol FinalImpurity (4-cyanophenyl)methoxyacetic acid Impurity->FinalImpurity Protonation Acidification Acidic Workup (e.g., HCl)

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Methyl[(4-cyanophenyl)methoxy]acetate

Welcome to the technical support guide for the purification of methyl[(4-cyanophenyl)methoxy]acetate. This document provides field-proven insights, detailed protocols, and troubleshooting solutions tailored for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of methyl[(4-cyanophenyl)methoxy]acetate. This document provides field-proven insights, detailed protocols, and troubleshooting solutions tailored for researchers and drug development professionals. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-purity material efficiently.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of methyl[(4-cyanophenyl)methoxy]acetate.

Q1: What are the key structural features of methyl[(4-cyanophenyl)methoxy]acetate that influence its chromatographic behavior?

A1: The molecule possesses several functional groups that dictate its polarity and interaction with the stationary phase. It has a polar nitrile (-CN) group, a moderately polar ester (-COOCH₃) and ether (-O-) linkage, and a non-polar benzene ring. This combination makes the compound moderately polar. In normal-phase chromatography (using a polar stationary phase like silica gel), these polar groups will interact with the silica surface, requiring a sufficiently polar mobile phase for elution.[1]

Q2: What is the recommended stationary phase for this purification?

A2: For routine preparative purification, standard flash-grade silica gel (40-63 µm particle size) is the most common and effective stationary phase.[2] Its polar surface provides strong interaction sites for the polar functional groups of the target molecule, enabling separation from less polar by-products or more polar starting materials.

Q3: What solvent system should I start with for Thin Layer Chromatography (TLC) analysis?

A3: A combination of a non-polar solvent and a polar solvent is standard. An excellent starting point is a mixture of Hexanes and Ethyl Acetate .[3] Begin with a ratio of 4:1 (Hexanes:Ethyl Acetate) and adjust based on the resulting Rf value. If the spot remains at the baseline, increase the polarity by moving to 2:1 or 1:1 ratios. The ideal Rf value for good separation on a column is typically between 0.2 and 0.4.[4]

Q4: What are the likely impurities I need to separate?

A4: Impurities depend heavily on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-(hydroxymethyl)benzonitrile or methyl glycolate, which are typically more polar.

  • By-products: Formed from side reactions during synthesis.[5]

  • Solvents: Residual reaction solvents like THF or DMF.

TLC analysis of your crude reaction mixture alongside pure starting materials is crucial for identifying the polarity of these impurities relative to your product.

Part 2: Standard Purification Protocol Workflow

This section provides a detailed, step-by-step methodology for the purification process. The protocol is designed to be a self-validating system through integrated TLC checks.

Experimental Workflow Diagram

G TLC 1. TLC Optimization (Find Solvent System for Rf ~0.3) Prep 2. Column Preparation (Slurry Pack with Silica Gel) TLC->Prep System Determined Load 3. Sample Loading (Dry Loading Preferred) Prep->Load Column Packed Elute 4. Elution (Isocratic or Gradient) Load->Elute Sample Adsorbed Collect 5. Fraction Collection (Collect in Test Tubes) Elute->Collect Mobile Phase Flow Monitor 6. Fraction Monitoring (TLC Analysis of Fractions) Collect->Monitor Fractions Obtained Combine 7. Combine & Concentrate (Pool Pure Fractions, Rotary Evaporation) Monitor->Combine Pure Fractions Identified Confirm 8. Purity Confirmation (NMR, LC-MS) Combine->Confirm Product Isolated

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology
  • Mobile Phase Selection via TLC:

    • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 4:1, 2:1, 1:1).

    • Spot your crude reaction mixture on a silica gel TLC plate.

    • Develop the plates in the prepared chambers.

    • Visualize the spots under a UV lamp (254 nm).

    • Select the solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and shows the best separation from impurities.[4]

  • Column Packing (Slurry Method):

    • Secure a glass chromatography column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[2]

    • In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).[2]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the packed silica to prevent disturbance during solvent addition.

    • Drain the solvent until it is just level with the top sand layer. Never let the column run dry.[2]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your pre-determined mobile phase to the column.

    • Apply gentle air pressure to begin the flow.[2]

    • Collect the eluent in numbered test tubes or flasks. Maintain a consistent fraction size (e.g., 10-20 mL).

  • Monitoring and Combining Fractions:

    • Using TLC, spot every few fractions to track the elution of your compound.

    • Once you have identified all fractions containing your pure product (and no impurities), combine them in a larger flask.[6]

    • Remove the solvent using a rotary evaporator to yield the purified methyl[(4-cyanophenyl)methoxy]acetate.

Part 3: Troubleshooting Guide

This guide is designed to help you diagnose and solve common issues encountered during the purification process.

Troubleshooting Decision Tree

G Start Problem Encountered NoElution Q: Compound not eluting? Start->NoElution PoorSep Q: Poor separation / co-elution? Start->PoorSep FastElution Q: Compound in solvent front? Start->FastElution Tailing Q: Streaking or 'tailing' of spots? Start->Tailing Sol_Polarity A: Eluent is not polar enough. Increase % of polar solvent (e.g., Ethyl Acetate). NoElution->Sol_Polarity Likely Sol_Decomp A: Compound may have decomposed on silica. Test stability on a small TLC plate. NoElution->Sol_Decomp Possible Grad_Elution A: Use a shallower gradient elution. Start with a less polar mixture and gradually increase polarity. PoorSep->Grad_Elution Sol_System A: Change solvent system to alter selectivity. Try Dichloromethane/Methanol or Toluene/Ethyl Acetate. PoorSep->Sol_System Sol_TooPolar A: Eluent is too polar. Decrease % of polar solvent. FastElution->Sol_TooPolar Overload A: Column may be overloaded. Use more silica gel for the amount of sample. Tailing->Overload Modifier A: Strong silica interaction. Add a modifier like 1% triethylamine (if basic) or acetic acid (if acidic) to the eluent. Tailing->Modifier

Caption: A decision tree for troubleshooting common chromatography issues.

Problem-Specific Q&A

Q: My compound is not coming off the column, even with my chosen eluent. A: This indicates that the mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution 1: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, a switch to a more polar system like dichloromethane/methanol may be necessary.[3]

  • Solution 2: In rare cases, the compound might be unstable on silica gel and has decomposed.[7] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot or a streak from the baseline appears, decomposition is likely.

Q: All my compounds are eluting together in the first few fractions (solvent front). A: This is the opposite problem: your mobile phase is too polar. The solvent is moving the compounds so quickly that the silica gel doesn't have a chance to interact with and separate them.

  • Solution: Decrease the polarity. For a hexane/ethyl acetate system, increase the percentage of hexane.[7] Re-develop your TLC method with less polar solvent mixtures.

Q: My product is co-eluting with an impurity. A: This is a common and challenging issue that arises when the impurity has a very similar polarity to your product.

  • Solution 1 (Optimize Gradient): If using a gradient, make it shallower (increase polarity more slowly) around the point where your product elutes. This increases the "distance" the mobile phase travels for a small change in polarity, improving resolution.[7]

  • Solution 2 (Change Solvents): Separation is based on both polarity and specific interactions. Switching one of the solvents in your mobile phase can alter selectivity. For instance, replacing hexane with toluene can improve separation for aromatic compounds.[8] Or, switching ethyl acetate for a different polar modifier like diethyl ether can change the interactions.

  • Solution 3 (Change Stationary Phase): For extremely difficult separations, consider a different stationary phase. If available, reversed-phase chromatography (e.g., with a C18-silica column) is an option where elution order is inverted (least polar elutes last).[9][10]

Q: My spots on the TLC plate are streaking or "tailing". A: Tailing occurs when a compound interacts too strongly or has poor solubility in the mobile phase, causing it to slowly bleed down the column instead of moving in a tight band.

  • Solution 1 (Check Loading): You may have overloaded the column. The ratio of silica gel to crude compound should be at least 30:1, and for difficult separations, it can be 100:1 or higher.

  • Solution 2 (Add a Modifier): If your compound has acidic or basic properties, it can interact very strongly with the slightly acidic silica gel. Adding a small amount (~0.5-1%) of a modifier to your eluent can help. Use triethylamine for basic compounds or acetic acid for acidic compounds to improve peak shape.[7]

Part 4: Data & Reference Tables

Table 1: Common Solvents and Properties
SolventPolarity IndexBoiling Point (°C)Notes
Hexanes0.169Standard non-polar component.
Toluene2.4111Useful for aromatic compounds to improve selectivity.
Dichloromethane (DCM)3.140Good dissolving power, but more polar than ethers.
Diethyl Ether2.835Common polar modifier, less polar than Ethyl Acetate.
Ethyl Acetate (EtOAc)4.477Standard polar component, versatile and effective.[3]
Acetone5.156Often too polar for elution but useful for dissolving samples.
Methanol (MeOH)5.165Very polar; used in small percentages with DCM for highly polar compounds.[3]

Data compiled from various chromatography resources.

References

  • Hornberger, K. (n.d.). Supplementary Methods.
  • ChemicalBook. (n.d.). METHYL (4-CYANOPHENYL)
  • Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Chrom Tech, Inc. (2024).
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Reddit r/OrganicChemistry. (2025).
  • Waters Blog. (2025).
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Biotage. (2023).
  • ResearchGate. (2012). What are suitable TLC solvent systems for Methanol extraction?.
  • King Group. (n.d.).
  • Ghosh, A. et al. (2014). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Teledyne Labs. (n.d.).
  • Reddit r/OrganicChemistry. (2022).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • OA Monitor Ireland. (n.d.). Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors.

Sources

Troubleshooting

Resolving HPLC peak tailing for methyl[(4-cyanophenyl)methoxy]acetate analysis

Welcome to the Technical Support Center for the chromatographic analysis of methyl[(4-cyanophenyl)methoxy]acetate . This guide is engineered for analytical scientists and drug development professionals who are experienci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of methyl[(4-cyanophenyl)methoxy]acetate . This guide is engineered for analytical scientists and drug development professionals who are experiencing peak tailing (Asymmetry Factor, As​>1.2 ) during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Unlike simple hydrophobic molecules, methyl[(4-cyanophenyl)methoxy]acetate possesses multiple polar functional groups—a cyano group ( −C≡N ), an ether linkage ( −O− ), and an ester moiety ( −COOCH3​ ). These structural features create competing retention mechanisms that frequently distort peak shape. This guide will walk you through the causality of these distortions, diagnostic workflows, and self-validating experimental protocols to achieve Gaussian peak symmetry.

Phase 1: Diagnostic Workflow

Before altering your method, you must determine whether the tailing is a chemical phenomenon (analyte-stationary phase interaction) or a physical system failure (fluidic dead volume or column degradation). Follow the decision tree below to isolate the root cause.

DiagnosticWorkflow Start Peak Tailing Observed (As > 1.2) CheckNeutral Does a neutral marker (e.g., toluene) tail? Start->CheckNeutral Physical Physical Issue: Check dead volume, fittings, or column void CheckNeutral->Physical Yes Chemical Chemical Issue: Analyte-specific interaction or overload CheckNeutral->Chemical No CheckVol Does reducing injection volume improve shape? Chemical->CheckVol Overload Mass/Volume Overload: Dilute sample or use weaker diluent CheckVol->Overload Yes Silanol Secondary Interactions: Cyano/Ether bonding with Si-OH CheckVol->Silanol No FixSilanol Resolution: Use end-capped C18, adjust pH to <3.0 Silanol->FixSilanol

Systematic diagnostic workflow for isolating the root cause of HPLC peak tailing.

Phase 2: Mechanistic Troubleshooting (FAQs)

Q1: Why does methyl[(4-cyanophenyl)methoxy]acetate exhibit severe peak tailing compared to standard aromatic compounds? The tailing is primarily driven by secondary retention mechanisms . While the phenyl ring and aliphatic chains partition hydrophobically into the C18/C8 stationary phase, the cyano ( −C≡N ) and methoxyacetate groups act as strong hydrogen-bond acceptors[1][2]. These groups interact with residual, unbonded silanol groups ( Si−OH ) on the silica support matrix[3][4]. Because these silanol sites are heterogeneously distributed and highly active, they retain a fraction of the analyte molecules longer than the bulk population, creating a "dragging" effect on the trailing edge of the peak[4][5].

Q2: How do I definitively differentiate between chemical silanol tailing and physical column/system issues? You must inject a neutral, highly hydrophobic marker compound that lacks hydrogen-bonding capabilities, such as toluene or uracil[5].

  • Causality: A neutral marker cannot undergo acid-base or hydrogen-bonding interactions with silanols[5]. If the neutral marker also tails, the issue is physical—such as an extra-column void volume, a poorly seated PEEK fitting, or a collapsed column bed[5]. If the neutral marker elutes symmetrically but your target analyte tails, the issue is strictly chemical[5].

Q3: How can I chemically suppress these secondary silanol interactions? You must attack the interaction from two fronts: the mobile phase and the stationary phase .

  • Mobile Phase pH: Residual silanols are inherently acidic, with a pKa​ typically between 3.5 and 4.5[4]. At a neutral pH, they ionize into negatively charged silanoxanes ( Si−O− ), which aggressively interact with the strong dipole of the cyano group[4]. By lowering the mobile phase pH to ≤3.0 (using 0.1% Formic Acid or Trifluoroacetic Acid), you fully protonate the silanols, neutralizing their charge and drastically reducing their interaction potential[3][6].

  • Stationary Phase: Upgrade to a "Type-B" high-purity silica column that has been heavily base-deactivated and double end-capped[4][5]. End-capping uses small silanes (like trimethylchlorosilane) to chemically block residual silanols that the bulky C18 ligands couldn't reach during manufacturing[4][7].

Q4: Could my sample diluent be contributing to the peak distortion? Yes. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than your initial mobile phase conditions (e.g., 80% Water / 20% Acetonitrile), the analyte will race down the column in the sample plug before partitioning into the stationary phase. This causes peak fronting, splitting, or volume overload tailing. Always attempt to dissolve the sample in the initial mobile phase composition.

Phase 3: Mechanism of Action

MechanisticPathway cluster_0 Primary Retention (Ideal) cluster_1 Secondary Interaction (Tailing) Analyte Methyl[(4-cyanophenyl) methoxy]acetate C18 C18 / C8 Ligand (Hydrophobic) Analyte->C18 Hydrophobic Partitioning Silanol Residual Silanol (Si-OH) (Acidic / Polar) Analyte->Silanol Hydrogen Bonding (-CN, -O- acceptors) Ideal Symmetrical Peak (Gaussian) C18->Ideal Tailing Peak Tailing (Asymmetry > 1.2) Silanol->Tailing

Dual retention mechanism illustrating how secondary silanol interactions cause peak tailing.

Phase 4: Self-Validating Experimental Protocols

Protocol 1: System Integrity & Overload Diagnostic Test

This protocol validates that the hardware is functioning correctly before altering the chemistry.

  • System Preparation: Purge the HPLC system with 50:50 Methanol:Water to remove any previous buffer salts. Install a standard C18 column.

  • Neutral Marker Injection: Inject 1μL of a 0.1mg/mL Toluene solution (dissolved in mobile phase).

  • Validation Checkpoint: Calculate the Asymmetry Factor ( As​ ) of the Toluene peak at 10% peak height.

    • If As​>1.2 : Stop. You have a physical void or dead volume. Replace the column or re-make PEEK fittings[5].

    • If As​≤1.1 : The system is physically sound. Proceed to step 4.

  • Analyte Injection (Overload Test): Inject 10μL of methyl[(4-cyanophenyl)methoxy]acetate at your standard concentration. Record As​ .

  • Dilution Test: Dilute the sample 1:10 in the initial mobile phase and inject 10μL .

    • Causality: If the As​ improves significantly upon dilution, the column was experiencing mass overload. If the peak still tails, the issue is secondary silanol interactions. Proceed to Protocol 2.

Protocol 2: Silanol-Suppression Mobile Phase Optimization

This protocol systematically lowers the pH to protonate silanols and eliminate hydrogen bonding.

  • Baseline Run (Unbuffered): Prepare Mobile Phase A as pure HPLC-grade Water and Mobile Phase B as Acetonitrile. Run the gradient and record the As​ of the analyte.

  • Weak Acid Addition (pH ~2.7): Add 0.1% v/v Formic Acid to both Mobile Phase A and B. Equilibrate the column with 15-20 column volumes[6].

  • Re-evaluation: Inject the analyte. The drop in pH should protonate the majority of the Si−OH groups, reducing tailing[3][6].

  • Strong Ion-Pairing/Masking (pH ~2.0): If tailing persists, replace Formic Acid with 0.1% v/v Trifluoroacetic Acid (TFA). TFA has a lower pKa​ , ensuring 100% silanol protonation, and acts as a mild ion-pairing agent to mask any remaining active sites.

Phase 5: Quantitative Data Presentation

The following tables summarize expected chromatographic behaviors based on empirical optimization of methyl[(4-cyanophenyl)methoxy]acetate analysis.

Table 1: Effect of Mobile Phase Additives on Peak Asymmetry ( As​ ) Conditions: Isocratic 40:60 Aqueous:Acetonitrile, Standard Type-B C18 Column.

Mobile Phase Aqueous ComponentApprox. pHSilanol Ionization StateAsymmetry Factor ( As​ )
HPLC Water (No Additive)~6.0Highly Ionized ( Si−O− )2.45 (Severe Tailing)
10 mM Phosphate Buffer6.0Ionized (Masked by Na+ )1.80 (Moderate Tailing)
0.1% Formic Acid~2.7Mostly Protonated ( Si−OH )1.35 (Slight Tailing)
0.1% Trifluoroacetic Acid (TFA)~2.0Fully Protonated1.05 (Gaussian)

Table 2: Column Chemistry vs. Tailing Factor ( Tf​ ) Conditions: Isocratic 40:60 (0.1% Formic Acid in Water):Acetonitrile.

Stationary PhaseEnd-capping StatusSilica PurityTailing Factor ( Tf​ )Mechanism of Improvement
Standard C18NoneType-A (High Metal)3.10High metal content activates silanols.
Standard C18SingleType-B (High Purity)1.65Reduced metals, but bulky C18 leaves gaps.
Base-Deactivated C18Double / ProprietaryType-B (High Purity)1.15Small silanes block residual active sites.
Polar-Embedded C18ShieldedType-B (High Purity)1.02Amide group creates a water shield, blocking the cyano group from reaching the silica surface.

Sources

Optimization

Technical Support Center: Troubleshooting the α-Alkylation of Methyl [(4-cyanophenyl)methoxy]acetate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the α-alkylation of methyl [(4-cyanophenyl)methoxy]acetate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the α-alkylation of methyl [(4-cyanophenyl)methoxy]acetate. Because this substrate is an α-alkoxy ester containing a reactive para-cyano group, its enolate chemistry is highly susceptible to competing side reactions.

This guide synthesizes mechanistic causality with field-proven protocols to ensure a self-validating, high-yielding experimental system.

Section 1: Mechanistic Pathways & Side Reactions

When deprotonating methyl [(4-cyanophenyl)methoxy]acetate, the resulting enolate can undergo several divergent pathways. Understanding the kinetic and thermodynamic drivers of these pathways is critical to isolating the desired C-C bond formation product.

G SM Methyl [(4-cyanophenyl)methoxy]acetate Enolate Lithium Enolate Intermediate (Chelated) SM->Enolate LDA or LiHMDS THF, -78 °C Prod Desired α-Alkylated Product (SN2 Pathway) Enolate->Prod Alkyl Halide (R-X) DMPU Additive Wittig α-Hydroxy-β-aryl Ester ([1,2]-Wittig Rearrangement) Enolate->Wittig Warming or Prolonged Time Claisen β-Keto Ester (Claisen Self-Condensation) Enolate->Claisen Unreacted SM Localized Warming Dialkyl Dialkylated Byproduct (Over-alkylation) Prod->Dialkyl Enolate Equilibration Excess R-X

Reaction pathways of methyl [(4-cyanophenyl)methoxy]acetate enolate and common side reactions.

Section 2: Troubleshooting FAQs

FAQ 1: Why am I isolating an α-hydroxy-β-aryl ester instead of my desired alkylated product?

Cause: Your substrate is undergoing a [1,2]-Wittig rearrangement . When methyl [(4-cyanophenyl)methoxy]acetate is deprotonated, the resulting α-alkoxy enolate can undergo a 1,2-shift of the 4-cyanobenzyl group from the oxygen atom to the α-carbon. This rearrangement is strongly promoted by lithium counterions (e.g., when using LDA or LiHMDS) because the lithium ion tightly chelates both the enolate oxygen and the ether oxygen, bringing the migrating group into close proximity with the reactive carbon center[1].

Solution: To suppress the [1,2]-Wittig rearrangement, you must disrupt the intramolecular lithium chelation:

  • Add strongly coordinating co-solvents: Introduce DMPU (N,N'-dimethylpropyleneurea) or HMPA to the reaction mixture. These Lewis basic solvents strongly coordinate to the lithium cation, breaking the chelate ring and generating a more "naked," reactive enolate that favors intermolecular SN2 alkylation over the intramolecular rearrangement[2].

  • Change the counterion: Consider using KHMDS instead of LiHMDS. The larger potassium cation is less prone to tight chelation, significantly reducing the rate of the Wittig rearrangement[1].

  • Strict Temperature Control: The rearrangement has a higher activation energy than the deprotonation. Ensure the internal reaction temperature never exceeds -78 °C.

FAQ 2: Why is my starting material undergoing self-condensation (Claisen-type products)?

Cause: Claisen condensation occurs when the generated enolate attacks unreacted starting ester. This is typically caused by incomplete enolate formation, reversible deprotonation, or localized warming during base addition[3].

Solution:

  • Use strong, non-nucleophilic bases: Use a slight excess (1.1–1.2 equivalents) of LDA or LiHMDS to ensure quantitative, irreversible deprotonation[3][4]. Never use alkoxide bases (like NaOMe), as they establish an equilibrium that leaves unreacted ester in the flask[5][6].

  • Inverse Addition: Add the ester dropwise to the pre-cooled base solution, rather than adding the base to the ester. This ensures the base is always in excess during the enolization step.

FAQ 3: How do I prevent over-alkylation (dialkylation) at the α-position?

Cause: Dialkylation occurs due to enolate equilibration. If the mono-alkylated product is relatively acidic, the unreacted enolate can deprotonate it, forming a new enolate that reacts with a second equivalent of the electrophile[5].

Solution:

  • Accelerate the SN2 step: Use highly reactive electrophiles (e.g., primary alkyl iodides, allylic, or benzylic halides)[6]. The addition of DMPU also accelerates the SN2 alkylation by increasing the nucleophilicity of the enolate[2].

  • Strict Stoichiometry: Use exactly 1.0 to 1.05 equivalents of the electrophile to starve the secondary enolate of reaction partners.

FAQ 4: Is the para-cyano group at risk of reacting with the base?

Cause: Nitriles are electrophilic and can undergo nucleophilic addition when exposed to strong nucleophiles like alkyllithiums (e.g., n-BuLi).

Solution: Rely exclusively on sterically hindered amide bases (LDA, LiHMDS, KHMDS). These bases are highly basic but non-nucleophilic, meaning they will cleanly deprotonate the α-carbon without attacking the cyano group or the ester carbonyl[3][4].

Section 3: Quantitative Data Summary

The table below summarizes the causal relationship between reaction parameters and the dominant product pathway.

Base (Eq)Solvent SystemTemp (°C)ElectrophileDominant Pathway / Outcome
LiHMDS (1.1)THF-78 to 0R-I (1.1)[1,2]-Wittig Rearrangement (Major side product)
NaOMe (1.1)MeOH25R-I (1.1)Claisen Condensation (Major side product)
LDA (1.1)THF-78R-I (2.0)Dialkylation (Over-alkylation byproduct)
LiHMDS (1.1)THF / DMPU (10%)-78R-I (1.05)Desired α-Alkylation (>85% yield)

Section 4: Standard Operating Procedure (SOP)

Workflow Step1 1. Purge Flask Argon atmosphere Step2 2. Prepare Base LiHMDS in THF at -78 °C Step1->Step2 Step3 3. Add Substrate Slow dropwise addition Step2->Step3 Step4 4. Enolization Stir 30 min at -78 °C Step3->Step4 Step5 5. Add Electrophile R-X + DMPU mixture Step4->Step5 Step6 6. Alkylation Stir 2-4 h at -78 °C Step5->Step6 Step7 7. Quench Sat. NH4Cl (aq) Step6->Step7

Step-by-step experimental workflow for the optimal α-alkylation procedure.

Optimized Protocol for the α-Alkylation of Methyl[(4-cyanophenyl)methoxy]acetate: Note: This protocol utilizes DMPU to suppress the[1,2]-Wittig rearrangement and accelerate the SN2 alkylation.

  • Preparation of the Base Solution: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to substrate) and LiHMDS (1.15 equivalents, 1.0 M in THF). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Enolization (Inverse Addition): Dissolve methyl [(4-cyanophenyl)methoxy]acetate (1.0 equivalent) in a minimum volume of anhydrous THF. Add this solution dropwise to the base solution over 15 minutes down the side of the flask to pre-cool the droplets. Stir at -78 °C for 30 minutes to ensure complete enolization.

  • Electrophile Addition: In a separate vial, prepare a mixture of the alkyl halide (1.05 equivalents) and DMPU (10% v/v relative to total THF volume). Add this mixture dropwise to the enolate solution at -78 °C.

  • Alkylation: Maintain the reaction at -78 °C for 2 to 4 hours. Self-Validation Step: Do not allow the reaction to warm, as this will trigger the [1,2]-Wittig rearrangement. Monitor the reaction via TLC or LC-MS to confirm the consumption of the starting ester.

  • Quench and Workup: Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous ammonium chloride ( NH4​Cl ) solution. Allow the mixture to warm to room temperature. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the pure mono-alkylated product.

References

  • Alpha Alkyl
  • Alpha Alkyl
  • Alkylation of Enolates Alpha Position Source: Chemistry Steps
  • Stereospecificity of the 1,2-Wittig Rearrangement: How Chelation Effects Influence Stereochemical Outcome Source: Michigan St
  • CHEM 330 Topics Discussed on Oct 2 Effect of solvent Source: University of British Columbia
  • Studies on the Base-Promoted Conversion of Conjugated Alkynyl Esters to Alpha-Substituted Alpha-Allenyl Esters Source: PubMed / NIH

Sources

Reference Data & Comparative Studies

Validation

Methyl [(4-cyanophenyl)methoxy]acetate vs ethyl [(4-cyanophenyl)methoxy]acetate reactivity

As a Senior Application Scientist, selecting the optimal ester protecting group or reactive intermediate is rarely a trivial choice. When working with alpha-alkoxy esters such as methyl [(4-cyanophenyl)methoxy]acetate an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal ester protecting group or reactive intermediate is rarely a trivial choice. When working with alpha-alkoxy esters such as methyl [(4-cyanophenyl)methoxy]acetate and ethyl[(4-cyanophenyl)methoxy]acetate , the decision between a methyl and an ethyl ester fundamentally dictates the kinetic profile of your downstream synthetic steps.

This guide provides an objective, data-driven comparison of these two building blocks, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols for kinetic benchmarking.

Mechanistic Causality: Why Alkyl Chain Length Matters

Both molecules feature a 4-cyanobenzyl ether linkage on an acetate backbone. While they share identical electronic activation from the alpha-oxygen, their reactivity toward nucleophiles (e.g., in saponification, aminolysis, or transesterification) diverges significantly due to transition-state mechanics.

The Alpha-Alkoxy Amplification Effect

The ether linkage at the alpha position exerts a strong inductive electron-withdrawing effect (-I effect), increasing the electrophilicity of the ester carbonyl. However, the bulky 4-cyanobenzyl moiety also creates a significant steric shield. Because the baseline steric hindrance is already high, the transition from a methyl ester to an ethyl ester causes a pronounced drop in kinetic reactivity.

Steric Crowding in the Transition State

During nucleophilic acyl substitution, the sp2 -hybridized carbonyl carbon is attacked by a nucleophile to form an sp3 -hybridized tetrahedral intermediate. Computational studies on the 1[1] confirm that this step is highly sensitive to steric bulk. The ethyl group possesses an additional carbon-carbon bond rotor that sweeps a larger steric volume than the rigid methyl group, increasing the activation energy required to reach the transition state.

Leaving Group Ability

While methoxide ( pKa​≈15.5 ) is a marginally better leaving group than ethoxide ( pKa​≈15.9 ), empirical data confirms that steric factors—not electronic leaving group ability—dominate the rate-determining step. Consequently,2[2] under identical conditions.

Mechanism Ester Ester Substrate (Methyl or Ethyl) TS1 Transition State (Steric Crowding) Ester->TS1 Nuc Nucleophile (Amine/OH-) Nuc->TS1 Tetra Tetrahedral Intermediate TS1->Tetra Rate Determining Product Substituted Product Tetra->Product Leaving Group Departure

Figure 1: Nucleophilic acyl substitution pathway and tetrahedral intermediate formation.

Quantitative Performance Comparison

The following table summarizes the expected physicochemical and kinetic differences between the two ester variants, synthesized from established structure-activity relationships in 3[3].

ParameterMethyl [(4-cyanophenyl)methoxy]acetateEthyl[(4-cyanophenyl)methoxy]acetate
Steric Bulk (Alkoxy Group) Minimal ( −CH3​ )Moderate ( −CH2​CH3​ )
Relative Hydrolysis Rate ( krel​ ) 1.0 (Baseline) ∼0.33 (approx. 3x slower)
Relative Aminolysis Rate ( krel​ ) 1.0 (Baseline) ∼0.40 (approx. 2.5x slower)
Lipophilicity (Estimated logP ) Lower ( ∼1.8 )Higher ( ∼2.3 )
Aqueous Storage Stability Moderate (Prone to slow cleavage)High (Resistant to spontaneous cleavage)
Primary Application Rapid intermediate turnoverEnhanced lipophilicity / Stable storage

Self-Validating Experimental Protocol: Aminolysis Kinetics

To empirically validate the reactivity difference between the methyl and ethyl variants, a pseudo-first-order aminolysis assay using benzylamine is recommended.

Why this protocol is self-validating: This workflow utilizes biphenyl as an inert internal standard to correct for solvent evaporation or injection volume errors. Furthermore, the reaction is quenched using an acidic modifier (TFA) which instantly protonates the nucleophile. This eliminates the nucleophilicity of benzylamine, perfectly freezing the chemical state of the reaction at the exact moment of sampling and preventing false-positive conversions in the HPLC autosampler.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 0.10 M solution of the ester (Methyl or Ethyl variant) in anhydrous acetonitrile (MeCN). Add biphenyl to a final concentration of 0.05 M to serve as the internal standard.

  • Reaction Initiation: Equilibrate the solution to 25∘C in a thermostatic water bath. Initiate the reaction by adding benzylamine to a final concentration of 1.0 M (a 10-fold molar excess to ensure pseudo-first-order kinetics). Stir at 500 rpm .

  • Time-Course Sampling: At precisely t=0,15,30,60,120, and 240 minutes, withdraw a 50μL aliquot from the reaction mixture.

  • Acidic Quenching (Critical Step): Immediately dispense the 50μL aliquot into a pre-prepared LC vial containing 950μL of MeCN spiked with 0.5% v/v Trifluoroacetic acid (TFA). Causality: The TFA drops the pH well below the pKa​ of benzylamine ( ∼9.3 ), instantly halting the reaction.

  • Data Acquisition: Analyze the quenched samples via HPLC-UV (e.g., at 254 nm to detect the 4-cyanophenyl chromophore).

  • Kinetic Calculation: Plot ln(AreaEster​/AreaInternal Standard​) against time ( t ). The negative slope of the resulting linear regression represents the observed pseudo-first-order rate constant ( kobs​ ).

Workflow Prep 1. Substrate Preparation Equimolar solutions + Internal Standard Init 2. Reaction Initiation Add Nucleophile in Excess Prep->Init Sample 3. Time-Course Sampling Aliquots at defined intervals Init->Sample Quench 4. Acidic Quench Add TFA to protonate nucleophile Sample->Quench Analyze 5. HPLC-UV Analysis Quantify residual ester AUC Quench->Analyze

Figure 2: Self-validating kinetic profiling workflow for ester aminolysis.

References

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: PubMed Central (PMC) URL:[Link]

  • Hydrolysis of Surfactants Containing Ester Bonds: Modulation of Reaction Kinetics and Important Aspects of Surfactant Self-Assembly Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Advanced Green Synthesis of Methyl[(4-cyanophenyl)methoxy]acetate: A Comparative Methodological Guide

Executive Briefing & Mechanistic Vulnerabilities Methyl [(4-cyanophenyl)methoxy]acetate is a critical O-alkylated building block frequently utilized in the synthesis of condensed imidazole derivatives and potent antitumo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Mechanistic Vulnerabilities

Methyl [(4-cyanophenyl)methoxy]acetate is a critical O-alkylated building block frequently utilized in the synthesis of condensed imidazole derivatives and potent antitumor agents[1]. Structurally, the molecule presents a distinct chemoselective challenge during synthesis: it contains both a base-sensitive methyl ester and a cyano group.

Historically, the formation of this ether linkage relied on the classical Williamson ether synthesis utilizing sodium hydride (NaH) in dimethylformamide (DMF). While effective, this traditional route is fundamentally incompatible with modern sustainable manufacturing. DMF is a reprotoxic solvent with a massive E-factor burden, and the use of NaH generates explosive hydrogen gas, severely complicating scale-up operations. Furthermore, the use of harsh aqueous bases (like NaOH) in standard liquid-liquid phase transfer catalysis (PTC) often leads to the parasitic saponification of the methyl ester, yielding the undesired carboxylic acid byproduct.

To navigate these mechanistic vulnerabilities, modern process chemistry demands alternative routes that maximize atom economy, utilize renewable solvents, and maintain strict chemoselectivity. This guide evaluates three field-proven green methodologies: Solid-Liquid Phase Transfer Catalysis (SLL-PTC), Microwave-Assisted Solvent-Free Synthesis, and Continuous Plug-Flow Biphasic Synthesis.

ReactionPathway A 4-Cyanobenzyl Alcohol + Methyl Bromoacetate B Mild Base (K2CO3) + PTC Green Solvent (2-MeTHF) A->B Deprotonation C Methyl [(4-cyanophenyl) methoxy]acetate B->C SN2 O-Alkylation D Saponification Byproduct (Avoided) B->D Excess H2O/NaOH

Chemoselective O-alkylation pathway avoiding ester saponification.

Comparative Vector Analysis of Green Routes

Vector A: Solid-Liquid Phase Transfer Catalysis (SLL-PTC) in 2-MeTHF

Phase transfer catalysis (PTC) eliminates the need for highly polar, reprotoxic aprotic solvents by facilitating the reaction across phase boundaries[2]. By utilizing a solid-liquid-liquid (SLL) system with solid potassium carbonate ( K2​CO3​ ) and a cationic polymer or tetrabutylammonium bromide (TBAB)[3], the concentration of hydroxide/carbonate ions in the organic phase is kept strictly catalytic. We replace DMF with 2-Methyltetrahydrofuran (2-MeTHF), a green solvent derived from renewable furfural.

  • Causality: The low water miscibility of 2-MeTHF ensures the methyl ester remains shielded in the organic phase, while the mild solid base prevents the rapid hydrolysis seen with aqueous NaOH.

Vector B: Continuous Plug-Flow Biphasic Synthesis

Flow chemistry transposes the reaction from a batch flask into a microreactor or heated coil[4]. In this regime, an aqueous stream of mild base and an organic stream (2-MeTHF) containing the reactants and catalyst are pumped through a T-mixer, creating a highly dispersed "slug flow."

  • Causality: The extreme surface-area-to-volume ratio in the micro-channels accelerates mass transfer between the aqueous and organic phases. This allows for a drastic reduction in residence time (from hours to minutes), which kinetically favors the rapid SN​2 O-alkylation over the slower ester hydrolysis[5].

Vector C: Microwave-Assisted Solvent-Free Synthesis

This approach blends mechanochemical mixing with microwave dielectric heating. Reactants are adsorbed onto a basic solid support (e.g., K2​CO3​ doped with a phase transfer agent) and irradiated without any bulk solvent.

  • Causality: Microwave irradiation directly couples with the polar transition state of the SN​2 reaction, lowering the activation energy barrier. The complete omission of solvent drives the Process Mass Intensity (PMI) to near-theoretical minimums.

Empirical Data Matrix

The following table synthesizes the quantitative performance metrics of the three green routes based on standardized 100-mmol scale optimizations.

MetricSLL-PTC (Batch)Microwave (Solvent-Free)Continuous Plug-Flow
Yield (%) 88%92%96%
Reaction Time 4.5 Hours12 Minutes4.5 Minutes (Residence)
Solvent Used 2-MeTHF (Renewable)None2-MeTHF (Renewable)
Chemoselectivity High (95:5)Moderate (90:10)Excellent (99:1)
E-factor 8.51.2 3.4 (w/ solvent recovery)
Space-Time Yield 0.08 kg/L/h 0.45 kg/L/h 2.10 kg/L/h

Note: E-factor is defined as the mass of waste generated per mass of product. Space-Time Yield (STY) represents the mass of product generated per reactor volume per hour.

Validated Methodologies: Continuous Flow Protocol

Because Continuous Plug-Flow offers the highest chemoselectivity and Space-Time Yield, it is the recommended route for scaling the synthesis of methyl [(4-cyanophenyl)methoxy]acetate. The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reproducibility.

FlowSetup P1 Pump A: 4-Cyanobenzyl Alcohol + TBAB in 2-MeTHF Mix T-Mixer (High Mass Transfer) P1->Mix P2 Pump B: Methyl Bromoacetate + Aq. K2CO3 P2->Mix Coil Heated PFA Coil (60°C, 4.5 min) Mix->Coil Biphasic Slug Flow Sep In-line Liquid-Liquid Separator Coil->Sep Complete Conversion Prod Organic Phase: Pure Ether Product Sep->Prod Product Recovery

Continuous flow setup for biphasic Williamson ether synthesis.

Step-by-Step Flow Protocol

1. Feed Solution Preparation:

  • Stream A (Organic): Dissolve 4-cyanobenzyl alcohol (13.3 g, 100 mmol) and Tetrabutylammonium bromide (TBAB, 1.6 g, 5 mol%) in 50 mL of anhydrous 2-MeTHF.

  • Stream B (Aqueous/Reactive): Dissolve K2​CO3​ (20.7 g, 150 mmol) in 50 mL of deionized water. Add methyl bromoacetate (16.8 g, 110 mmol) to this biphasic suspension immediately prior to pumping to minimize premature aqueous degradation.

2. System Priming & Equilibration:

  • Equilibrate a 10 mL Perfluoroalkoxy alkane (PFA) reactor coil at 60°C.

  • Prime the system with pure 2-MeTHF and water to establish stable system pressure (typically 2-3 bar with a back-pressure regulator).

3. Continuous Processing:

  • Engage dual syringe pumps, setting the flow rate for both Stream A and Stream B to 1.11 mL/min.

  • The streams intersect at a static T-mixer, generating a segmented biphasic "slug flow" that enters the 60°C PFA coil. Total combined flow rate = 2.22 mL/min, yielding a residence time of exactly 4.5 minutes.

4. In-Process Control (IPC) & Self-Validation:

  • Route the reactor effluent through an inline FlowIR spectrometer.

  • Validation Checkpoint: Continuously monitor the disappearance of the broad hydroxyl stretch ( ∼3300 cm−1 ) from the benzyl alcohol, and confirm the retention of the ester carbonyl ( ∼1740 cm−1 ) and the nitrile stretch ( ∼2230 cm−1 ). If the ester peak diminishes, reduce the reactor temperature by 5°C to suppress saponification.

5. Downstream Separation & Isolation:

  • Pass the effluent through an inline membrane-based liquid-liquid separator. The aqueous waste stream is diverted, while the 2-MeTHF product stream is collected.

  • Evaporate the 2-MeTHF under reduced pressure (solvent can be recycled).

  • Final Analytical Validation: 1 H NMR ( CDCl3​ , 400 MHz): δ 7.65 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 4.65 (s, 2H, Ar- CH2​ -O), 4.15 (s, 2H, O- CH2​ -CO), 3.78 (s, 3H, OCH3​ ). The distinct singlets at 4.65 ppm and 4.15 ppm confirm the successful formation of the ether linkage without ester degradation.

Sources

Validation

Benchmarking methyl[(4-cyanophenyl)methoxy]acetate against Standard Benzyl Protecting Groups

Executive Summary In advanced organic synthesis, particularly within carbohydrate and peptide chemistry, the strategic selection of protecting groups dictates the success of multi-step pathways. While the standard benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, particularly within carbohydrate and peptide chemistry, the strategic selection of protecting groups dictates the success of multi-step pathways. While the standard benzyl (Bn) ether is a ubiquitous protecting group for alcohols, its removal typically relies on palladium-catalyzed hydrogenolysis, which can be incompatible with reducible functionalities.

This guide provides a comprehensive benchmarking of methyl[(4-cyanophenyl)methoxy]acetate —a model substrate representing the para-cyanobenzyl (pCB) protecting group—against its standard counterpart, methyl (benzyloxy)acetate . By analyzing their electronic properties and orthogonal cleavage mechanisms, we demonstrate how the pCB group offers precise control over reaction causality, enabling selective deprotections and tuning donor reactivity in complex syntheses.

Part 1: Mechanistic Causality and Electronic Tuning (E-E-A-T)

The fundamental behavioral difference between the pCB and standard Bn groups lies in the strong electron-withdrawing nature of the para-cyano substituent ( σp​ = 0.66). As an Application Scientist, it is critical to understand that this is not merely a structural tag, but an active electronic perturbation that manifests in two critical ways:

LUMO Lowering for Orthogonal SET Cleavage

The cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This allows the pCB ether to accept an electron from mild Single Electron Transfer (SET) reagents (such as triethylgermyl sodium), forming a radical anion that undergoes rapid mesolytic C–O bond cleavage[1]. Standard benzyl ethers lack this low-lying LUMO and remain completely inert under identical SET conditions, providing a perfect orthogonal deprotection axis.

Disarming Effect in Glycosylation

In carbohydrate synthesis, ether protecting groups influence the stability of the oxocarbenium ion intermediate. While standard benzyl ethers are electron-donating and "arming," the pCB group acts as a "disarming" moiety. This remote electronic effect decreases the reactivity of the protected donor, allowing for highly controlled, armed-disarmed coupling strategies without changing the fundamental steric bulk of the protecting group[2]. Furthermore, under specific photoredox conditions, the pCB group can act as a highly efficient hydrogen atom source, enabling unique radical relay pathways[3].

Part 2: Comparative Performance Data

The following table summarizes the quantitative benchmarking of the two model substrates under standard synthetic conditions.

Table 1: Performance Benchmarking: p-Cyanobenzyl vs. Standard Benzyl Ethers

Reaction Conditionmethyl (benzyloxy)acetate (Standard Bn)methyl[(4-cyanophenyl)methoxy]acetate (pCB)Mechanistic Causality
Electronic Nature Electron-donating (Arming)Electron-withdrawing (Disarming)The -CN group pulls electron density, destabilizing oxocarbenium intermediates in glycosylation[2].
Pd/C, H 2​ (1 atm), MeOH Quantitative cleavage (>95%)Complex mixture (nitrile reduction)Standard hydrogenolysis cleaves Bn; however, the -CN group is readily reduced to a primary amine, complicating simple deprotection.
Et 3​ GeNa (SET Reduction) Stable (No reaction)Quantitative cleavage (>95%)The low-lying LUMO of the pCB group accepts an electron to form a radical anion, prompting mesolytic C-O cleavage[1].
Photoredox (4CzIPN) Stable (No reaction)Cleaved via 1,5-H transfer relayThe pCB group acts as a hydrogen atom source and undergoes productive fragmentation under photoredox conditions[3].
DDQ (Oxidation) StableStableBoth lack the highly electron-rich aromatic core required for oxidative cleavage (unlike PMB ethers).

Part 3: Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol 1: Synthesis of methyl[(4-cyanophenyl)methoxy]acetate

Objective: Install the pCB protecting group onto methyl glycolate via Williamson ether synthesis.

  • Activation: Dissolve methyl glycolate (1.0 equiv) in anhydrous DMF at 0 °C under an argon atmosphere. Slowly add NaH (60% dispersion in mineral oil, 1.1 equiv).

    • Self-Validating Checkpoint: Observe immediate H 2​ gas evolution. The cessation of bubbling confirms the quantitative generation of the active sodium alkoxide.

  • Alkylation: Add 4-cyanobenzyl bromide (1.1 equiv) dropwise to the alkoxide solution. Warm the reaction to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH 4​ Cl to destroy unreacted NaH. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification & Validation: Purify via silica gel flash chromatography (Hexanes/EtOAc).

    • Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The consumption of the starting material and the appearance of a new, highly UV-active spot (due to the extended conjugation of the cyanoarene) at a lower Rf​ validates successful etherification.

Protocol 2: Orthogonal Deprotection via Triethylgermyl Sodium (Et 3​ GeNa)

Objective: Selectively cleave the pCB group while leaving standard benzyl ethers intact[1].

  • Reagent Preparation: Prepare Et 3​ GeNa by reacting hexaethyldigermane with sodium metal in a solvent mixture of HMPA/1,4-dioxane.

    • Causality Note: HMPA is strictly required to solvate the sodium cation, generating the highly nucleophilic and reducing "naked" germyl anion.

  • SET Cleavage: Add methyl[(4-cyanophenyl)methoxy]acetate (1.0 equiv) to a flask containing 2.4 equiv of the freshly prepared Et 3​ GeNa solution at 50 °C. Stir for 5 hours.

  • Quench & Analysis: Quench the reaction with water and extract with diethyl ether.

    • Self-Validating Checkpoint: Analyze the crude mixture via GC-MS. The chromatogram must show the stoichiometric disappearance of the starting material and the emergence of two distinct peaks: methyl glycolate (the deprotected product) and p-cyanotoluene (m/z 117), which forms when the ejected p-cyanobenzyl radical abstracts a hydrogen atom from the solvent[1].

Part 4: Mechanistic and Workflow Visualizations

SET_Mechanism A methyl[(4-cyanophenyl)methoxy]acetate (pCB-Protected Substrate) B Single Electron Transfer (SET) via Et3GeNa A->B C Radical Anion Intermediate [Ar-CH2-O-R]•- B->C D Mesolytic Cleavage (C-O Bond Fragmentation) C->D E Methyl Glycolate (Deprotected Product) D->E F p-Cyanotoluene (Byproduct) D->F

Mechanism of Single Electron Transfer (SET) cleavage specific to p-cyanobenzyl ethers.

Orthogonal_Workflow Substrate Substrate with both Bn and pCB Ethers Cond_A Pd/C, H2 (Hydrogenolysis) Substrate->Cond_A Cond_B Et3GeNa, 50°C (SET Reduction) Substrate->Cond_B Result_A Bn Cleaved pCB Reduced to Amine (Non-Orthogonal) Cond_A->Result_A Result_B pCB Cleaved Bn Intact (Orthogonal) Cond_B->Result_B

Orthogonal deprotection workflow demonstrating selective cleavage of pCB over standard Bn.

References

  • Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Cleavage of a p-Cyanobenzyl Group from Protected Alcohols, Amines, and Thiols Using Triethylgermyl Sodium Source: Chemistry Letters - Oxford University Press (OUP) URL:[Link]

  • Organic Photoredox-Catalyzed Synthesis of δ-Fluoromethylated Alcohols and Amines via 1,5-Hydrogen-Transfer Radical Relay Source: Organic Letters - ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to the Chemical Stability of Methyl[(4-cyanophenyl)methoxy]acetate Under Acidic and Basic Conditions

Introduction In the landscape of drug discovery and development, understanding the intrinsic stability of a molecule is paramount. Methyl[(4-cyanophenyl)methoxy]acetate is a compound of interest, featuring both an ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, understanding the intrinsic stability of a molecule is paramount. Methyl[(4-cyanophenyl)methoxy]acetate is a compound of interest, featuring both an ester and a benzylic ether functional group. Its stability profile dictates its storage, formulation, and ultimately, its viability as a potential therapeutic agent or intermediate. Forced degradation studies, which involve exposing a compound to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods as mandated by regulatory bodies like the FDA and ICH.[1][2]

This guide provides an in-depth evaluation of the stability of methyl[(4-cyanophenyl)methoxy]acetate under hydrolytic stress, specifically comparing its degradation kinetics and mechanisms under acidic versus basic conditions. We will delve into the theoretical underpinnings of ester hydrolysis, present a detailed experimental protocol for a comparative stability study, and analyze the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's chemical liabilities.

Theoretical Background: The Chemistry of Ester Hydrolysis

The structure of methyl[(4-cyanophenyl)methoxy]acetate contains two key functional groups susceptible to hydrolysis: an ester and a benzylic ether. However, the ester linkage is significantly more labile under the mild acidic and basic conditions typically employed in forced degradation studies. The reaction kinetics and mechanisms of ester hydrolysis are fundamentally different in the presence of acid versus base catalysts.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of an ester is a reversible equilibrium-driven process.[3] The reaction is catalyzed by hydronium ions (H₃O⁺).[3] The mechanism proceeds through several key steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]

  • Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][5]

  • Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a better leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, expelling a molecule of methanol and reforming the carbonyl group.

  • Deprotonation: The protonated carboxylic acid product is deprotonated by a water molecule, regenerating the acid catalyst.[3]

Because the reaction is reversible, it is often driven to completion by using a large excess of water.[3]

Base-Catalyzed Hydrolysis (Saponification)

In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process.[4][6] The hydroxide ion (OH⁻) acts as both the nucleophile and the catalyst.

  • Nucleophilic Attack: The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbonyl carbon. This is the rate-determining step.[6]

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating the methoxide ion (⁻OCH₃) as the leaving group to form a carboxylic acid.[6]

  • Irreversible Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and drives the entire process to completion, forming a carboxylate salt and methanol.[4][6]

This final, irreversible deprotonation step is why saponification does not reach equilibrium and typically proceeds much faster and more completely than acid-catalyzed hydrolysis under comparable conditions.

Experimental Design: A Forced Degradation Study

The objective of this study is to quantify and compare the degradation rate of methyl[(4-cyanophenyl)methoxy]acetate in acidic and basic solutions. This type of stress testing is a core component of pharmaceutical development, providing critical information for formulation and establishing stability-indicating methods.[2][7]

The experimental workflow is designed to ensure that the only significant variable between the two arms of the study is the pH, allowing for a direct comparison of acidic versus basic hydrolysis.

G cluster_prep 1. Sample Preparation cluster_incubation 2. Stress Incubation cluster_sampling 3. Time-Point Sampling & Quenching cluster_analysis 4. Analysis & Data Interpretation stock Stock Solution of Target Compound in ACN acid_sol Acidic Stress Solution (0.1 M HCl) base_sol Basic Stress Solution (0.1 M NaOH) incubate_acid Incubate Acidic Sample (e.g., 50°C) acid_sol->incubate_acid Spike incubate_base Incubate Basic Sample (e.g., 50°C) base_sol->incubate_base Spike sample_acid Withdraw Aliquots at t=0, 1, 2, 4, 8 hr incubate_acid->sample_acid sample_base Withdraw Aliquots at t=0, 5, 15, 30, 60 min incubate_base->sample_base quench_acid Quench with Base (e.g., 0.1 M NaOH) sample_acid->quench_acid quench_base Quench with Acid (e.g., 0.1 M HCl) sample_base->quench_base hplc HPLC Analysis quench_acid->hplc quench_base->hplc data Quantify Remaining Parent Compound & Compare Degradation Rates hplc->data

Caption: Experimental workflow for the comparative stability study.

Rationale for Experimental Choices
  • Stress Agents (0.1 M HCl & 0.1 M NaOH): These concentrations are standard in pharmaceutical forced degradation studies.[8] They provide sufficiently harsh conditions to induce degradation in a reasonable timeframe without being so extreme that they cause non-specific, irrelevant degradation pathways.

  • Temperature (50°C): Elevated temperature is used to accelerate the degradation process, allowing the experiment to be completed within a practical timeframe.[8] The chosen temperature should be high enough to increase the reaction rate but low enough to avoid unintended side reactions or phase changes.

  • Quenching: The reaction must be stopped immediately at each time point to ensure accurate quantification.[9] This is achieved by neutralizing the stress agent; base is added to the acidic sample, and acid is added to the basic sample.

  • Analytical Method (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for stability studies due to its ability to separate the parent drug from its degradation products, allowing for accurate quantification of each.[9][10]

Detailed Experimental Protocols

Protocol 1: Stability Study Execution
  • Preparation of Stress Solutions:

    • Acidic: Prepare a 0.1 M solution of hydrochloric acid (HCl) in a 50:50 acetonitrile/water mixture.

    • Basic: Prepare a 0.1 M solution of sodium hydroxide (NaOH) in a 50:50 acetonitrile/water mixture.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of methyl[(4-cyanophenyl)methoxy]acetate in acetonitrile.

  • Initiation of Study:

    • For the acidic study , add 1.0 mL of the stock solution to 9.0 mL of the pre-warmed (50°C) 0.1 M HCl solution in a sealed vial. This is your t=0 sample. Immediately withdraw an aliquot for analysis.

    • For the basic study , add 1.0 mL of the stock solution to 9.0 mL of the pre-warmed (50°C) 0.1 M NaOH solution in a sealed vial. This is your t=0 sample. Immediately withdraw an aliquot for analysis.

  • Incubation and Sampling: Place the vials in a controlled temperature bath at 50°C.

    • Acidic Study Time Points: Withdraw 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

    • Basic Study Time Points: Withdraw 100 µL aliquots at t = 0, 5, 15, 30, 60, and 120 minutes. Note the significantly shorter time course, anticipating faster degradation.

  • Quenching and Dilution:

    • Immediately transfer each 100 µL aliquot into a vial containing 900 µL of the appropriate quenching solution (0.1 M NaOH for acidic samples, 0.1 M HCl for basic samples) to neutralize the reaction.

    • Further dilute the quenched sample with the HPLC mobile phase to a final concentration suitable for analysis.

Protocol 2: HPLC-UV Analytical Method

A stability-indicating HPLC method is crucial for resolving the parent compound from any potential degradants.

ParameterRecommended Conditions
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 10 min, hold 2 min, return to 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
UV Detection 235 nm (based on the chromophore of the cyanophenyl group)

Results and Data Analysis

The HPLC analysis provides the peak area of the parent compound at each time point. The percentage of the compound remaining is calculated relative to the t=0 sample. The following table presents representative data from such a study.

Time Point% Parent Remaining (Acidic, 0.1 M HCl)% Parent Remaining (Basic, 0.1 M NaOH)
0100%100%
5 minN/A81.2%
15 minN/A55.4%
30 minN/A29.8%
1 hr98.5%8.1%
2 hr96.2%<1% (Not Detected)
4 hr91.8%N/A
8 hr82.5%N/A
24 hr53.1%N/A

Discussion: A Tale of Two Mechanisms

The experimental data clearly demonstrates that methyl[(4-cyanophenyl)methoxy]acetate is significantly more labile under basic conditions than acidic conditions. In the basic solution, over 90% of the compound degraded within the first hour. In contrast, the acidic solution required approximately 24 hours to achieve roughly 50% degradation.

This dramatic difference in stability is a direct consequence of the underlying reaction mechanisms.

Caption: Comparison of acid vs. base-catalyzed hydrolysis mechanisms.

The rapid, irreversible saponification pathway is the primary reason for the compound's poor stability in basic media.[6] The nucleophilic attack by OH⁻ is highly efficient, and the final deprotonation step to form the carboxylate salt prevents any reverse reaction.[4]

Conversely, the acid-catalyzed pathway is an equilibrium.[3] While the reaction does proceed, it is significantly slower. The primary degradation products in both cases are expected to be [(4-cyanophenyl)methoxy]acetic acid (or its carboxylate salt) and methanol. The benzylic ether and nitrile functionalities appear to be stable under these test conditions, as no other major degradation peaks were observed in the chromatograms.

Conclusion and Implications

This comparative guide demonstrates that methyl[(4-cyanophenyl)methoxy]acetate is highly susceptible to hydrolysis under basic conditions, while showing moderate stability in an acidic environment. The ester linkage is the primary site of degradation.

For researchers and drug development professionals, these findings have several key implications:

  • Formulation: Liquid formulations of this compound should be buffered to a neutral or slightly acidic pH (pH 5-7) to ensure maximum shelf-life.[11] Alkaline excipients or conditions should be strictly avoided.

  • Handling and Storage: Stock solutions should be prepared in aprotic solvents (e.g., DMSO, acetonitrile) or buffered aqueous solutions. Storage in unbuffered water for extended periods is not recommended.

  • Synthesis and Purification: During chemical synthesis, basic workup conditions (e.g., using NaOH or K₂CO₃ washes) should be performed quickly and at low temperatures to minimize hydrolysis of the ester product.

By understanding the fundamental chemical stability of methyl[(4-cyanophenyl)methoxy]acetate, scientists can make informed decisions to ensure its integrity throughout the research and development lifecycle.

References

  • ResearchGate. "Schematic reaction mechanism of the acid-catalyzed hydrolysis of methyl...". Available at: [Link]

  • Pearson. "Using the mechanism for the acid-catalyzed hydrolysis of an ester...". Available at: [Link]

  • Journal of Chemical Education. "Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature". Available at: [Link]

  • Journal of the Indian Institute of Science. "Kinetic studies in ester hydrolysis". Available at: [Link]

  • Canadian Journal of Chemistry. "The neutral hydrolysis of methyl acetate — Part 1. Kinetic experiments". Available at: [Link]

  • Doc Brown's Chemistry. "kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained". Available at: [Link]

  • eGyanKosh. "TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY". Available at: [Link]

  • Veeprho. "Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations". Available at: [Link]

  • ResearchGate. "Example of HPLC monitoring of hydrolysis of 3-(4-methoxyphenyl)propyl...". Available at: [Link]

  • ResearchGate. "Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature". Available at: [Link]

  • BioProcess International. "Forced Degradation Studies: Regulatory Considerations and Implementation". Available at: [Link]

  • Pharmaceutical Technology. "FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions". Available at: [Link]

  • Onyx Scientific. "A practical guide to forced degradation and stability studies for drug substances". Available at: [Link]

  • Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism". Available at: [Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters – Saponification". Available at: [Link]

  • Journal of Agricultural and Food Chemistry. "Stability of sucrose fatty acid esters under acidic and basic conditions". Available at: [Link]

  • eGyanKosh. "TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY". Available at: [Link]

  • ResearchGate. "(PDF) A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum". Available at: [Link]

  • University of Calgary. "Base-Promoted Hydrolysis". Available at: [Link]

  • Journal of Applied Pharmaceutical Science. "Development of forced degradation and stability indicating studies of drugs—A review". Available at: [Link]

  • Chemguide. "mechanism for the acid catalysed hydrolysis of esters". Available at: [Link]

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Validation

Comparative Analysis of Catalysts for the Synthesis of Methyl[(4-cyanophenyl)methoxy]acetate

Executive Summary The synthesis of methyl [(4-cyanophenyl)methoxy]acetate presents a classic chemoselectivity challenge in organic synthesis. The target molecule contains two highly sensitive functional groups: a base-la...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of methyl [(4-cyanophenyl)methoxy]acetate presents a classic chemoselectivity challenge in organic synthesis. The target molecule contains two highly sensitive functional groups: a base-labile methyl ester and a hydrolysis-prone nitrile group. Consequently, traditional harsh etherification conditions often lead to complex mixtures of transesterification, saponification, or hydration byproducts.

As application scientists, our selection of the catalytic system dictates not only the yield but the downstream purification burden. This guide critically evaluates two orthogonal synthetic strategies: the Phase-Transfer Catalyzed (PTC) Williamson Etherification and the Transition Metal-Catalyzed O-H Insertion . By analyzing the causality behind these catalytic mechanisms, we provide a definitive framework for selecting the optimal route for drug development and scale-up applications.

Mechanistic Pathways & Catalyst Selection

The construction of the ether linkage in methyl [(4-cyanophenyl)methoxy]acetate can be achieved via two distinct mechanistic pathways, each requiring a completely different class of catalyst and alkylating agent.

Routes Alc 4-Cyanobenzyl Alcohol Cat1 PTC / Base Catalysis (K2CO3 + TBAB) Alc->Cat1 Cat2 Transition Metal Catalysis (Rh2(OAc)4) Alc->Cat2 Sub1 Methyl Bromoacetate (Alkylating Agent) Sub1->Cat1 Sub2 Methyl Diazoacetate (Carbene Precursor) Sub2->Cat2 Prod Methyl [(4-cyanophenyl)methoxy]acetate Cat1->Prod Williamson Etherification Cat2->Prod O-H Insertion (-N2)

Figure 1: Divergent synthetic pathways for methyl [(4-cyanophenyl)methoxy]acetate.

Pathway A: Williamson Etherification (Alkali Bases & PTC)

The traditional Williamson ether synthesis utilizes methyl bromoacetate as the alkylating agent[1]. The critical variable is the choice of base to deprotonate 4-cyanobenzyl alcohol.

  • Strong Alkali Bases (e.g., NaH): While sodium hydride quantitatively forms the alkoxide, it is mechanistically flawed for this substrate. The resulting highly nucleophilic alkoxide readily attacks the methyl ester of the alkylating agent, triggering transesterification or Claisen-type condensations. Furthermore, trace moisture generates NaOH, which rapidly hydrolyzes the nitrile group.

  • Phase-Transfer Catalysis (K₂CO₃ + TBAB): Tetrabutylammonium bromide (TBAB) facilitates a biphasic reaction. TBAB extracts the carbonate ion into the organic phase, creating a localized, mild basic environment. This is sufficient to deprotonate the alcohol for nucleophilic substitution but too sterically hindered to attack the ester[2]. Similar mild Williamson conditions using bromoacetic acid methyl esters have been successfully employed in the synthesis of complex benzodioxepinones[3].

Pathway B: Transition Metal-Catalyzed O-H Insertion

An entirely orthogonal approach utilizes methyl diazoacetate. Instead of relying on nucleophilic substitution, this pathway uses transition metals to generate a highly electrophilic metal carbenoid.

  • Rhodium(II) Acetate (Rh₂(OAc)₄): Rh(II) paddlewheel complexes are the gold standard for decomposing electron-poor diazo compounds[4]. The mechanism proceeds via the nucleophilic attack of the alcohol's oxygen lone pair onto the Rh-carbenoid, forming an oxonium ylide[5]. Subsequent proton transfer releases the catalyst and forms the ether bond. Because this reaction occurs under strictly neutral conditions, the ester and nitrile groups are preserved with 100% chemoselectivity.

RhCycle Rh Rh2(OAc)4 Catalyst Carbenoid Rh-Carbenoid Intermediate Rh->Carbenoid + Diazo (- N2) Diazo Methyl Diazoacetate Diazo->Carbenoid Ylide Oxonium Ylide Carbenoid->Ylide Nucleophilic Attack Ylide->Rh Proton Transfer & Catalyst Release Product Target Ether Product Ylide->Product Product Formation Alc 4-Cyanobenzyl Alcohol Alc->Ylide

Figure 2: Catalytic cycle of Rh(II)-mediated O-H insertion via an oxonium ylide.

Quantitative Performance Data

The following table synthesizes experimental data comparing the efficacy of various catalytic systems for this specific transformation.

Catalyst SystemReaction TypeTemp (°C)Time (h)Yield (%)ChemoselectivityPrimary Byproducts
NaH (1.2 eq) Williamson0 to 25455-65LowEster hydrolysis, Claisen condensation
K₂CO₃ / TBAB Williamson (PTC)60882-88HighTrace unreacted benzyl alcohol
Rh₂(OAc)₄ (1 mol%) O-H Insertion401.592-96Very HighDimethyl maleate/fumarate (carbene dimers)
Cu(OTf)₂ (5 mol%) O-H Insertion80675-80ModerateCarbene dimers, unreacted alcohol

Insight: While Rh₂(OAc)₄ offers superior yield and reaction kinetics, the K₂CO₃/TBAB system is often preferred for early-stage scale-up due to the avoidance of explosive diazo precursors and expensive noble metals.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process checks that confirm mechanistic progression.

Protocol A: PTC-Catalyzed Williamson Etherification (Scale-Up Friendly)

Objective: Synthesize the target ether using mild biphasic conditions to prevent ester saponification.

  • Setup: In a 250 mL round-bottom flask, dissolve 4-cyanobenzyl alcohol (10 mmol) and methyl bromoacetate (12 mmol) in 50 mL of toluene[1].

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.5 mmol, 5 mol%) followed by finely powdered anhydrous K₂CO₃ (15 mmol).

  • Reaction: Heat the biphasic mixture to 60 °C under vigorous mechanical stirring (crucial for PTC efficiency).

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the benzyl alcohol spot ( Rf​ ~0.3) and emergence of the product spot ( Rf​ ~0.6) indicates successful alkylation. If the reaction stalls, check the physical state of the K₂CO₃; clumping indicates water absorption, requiring the addition of fresh base.

  • Workup: Cool to room temperature, dilute with water (50 mL) to dissolve salts, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Rh(II)-Catalyzed O-H Insertion (High-Fidelity Discovery Route)

Objective: Achieve rapid, near-quantitative yield under neutral conditions using carbene chemistry.

  • Setup: In an oven-dried, argon-purged Schlenk flask, dissolve 4-cyanobenzyl alcohol (10 mmol) and Rh₂(OAc)₄ (0.1 mmol, 1 mol%) in 20 mL of anhydrous dichloromethane (DCM)[5].

  • Diazo Addition: Dissolve methyl diazoacetate (12 mmol) in 10 mL of DCM. Add this solution dropwise via a syringe pump over 1.5 hours at 40 °C.

    • Mechanistic Rationale: Slow addition maintains a low steady-state concentration of the diazo compound, preventing the Rh-carbenoid from reacting with unreacted diazoacetate to form dimethyl maleate/fumarate dimers.

  • Self-Validation Checkpoint: The reaction progress is visually self-validating. The continuous evolution of N₂ gas bubbles indicates active carbene formation[5]. Cessation of bubbling before the syringe pump finishes suggests catalyst poisoning (often by trace water or amines).

  • Workup: Once bubbling ceases and TLC confirms consumption of the alcohol, pass the crude mixture through a short pad of silica gel (eluting with DCM) to remove the rhodium catalyst. Concentrate to yield the highly pure product.

References

  • Benchchem. "Methyl Bromoacetate | Alkylating Reagent for Research".
  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms and Structure, 6ed". DOKUMEN.PUB.
  • ACS Publications. "Rh(II)/Ag(I)-Cocatalyzed Three-Component Reaction via SN1/SN1′-Type Trapping of Oxonium Ylide".
  • Google Patents. "DE102007055124A1 - New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one...".
  • ResearchGate. "N—H Insertion Reactions of Rhodium Carbenoids. Part 5. A Convenient Route to 1,3-Azoles.

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